Technical Guide: Fluorinated Azepane Building Blocks
The following technical guide details the properties, synthesis, and application of fluorinated azepane building blocks. Engineering Conformation and Basicity in 7-Membered Heterocycles Executive Summary In modern drug d...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the properties, synthesis, and application of fluorinated azepane building blocks.
Engineering Conformation and Basicity in 7-Membered Heterocycles
Executive Summary
In modern drug discovery, the "Escape from Flatland" initiative drives the shift from planar aromatic scaffolds to saturated, three-dimensional heterocycles. Azepanes (hexamethyleneimines) —seven-membered saturated nitrogen rings—offer a unique volume of chemical space but suffer from inherent conformational flexibility and high basicity (pKa ~11).
Fluorination addresses these liabilities directly.[1] The strategic introduction of fluorine atoms into the azepane core acts as a "conformational anchor" via the stereoelectronic gauche effect , lowers the basicity to a physiologically relevant range (pKa 8–9), and modulates lipophilicity (LogD). This guide analyzes these physicochemical alterations and provides actionable protocols for their synthesis and application.
Physicochemical Properties & Design Logic[2][3]
Basicity Modulation (pKa)
The parent azepane is a strong base (pKa
11.1), often leading to high phospholipid binding and poor oral bioavailability (low permeability of the cationic species). Fluorine, the most electronegative element, reduces the electron density on the nitrogen lone pair through through-bond inductive effects (-I) .
Distance Dependence: The magnitude of pKa reduction depends on the number of bonds between the fluorine and the nitrogen.
-Fluorination (3-position): Strongest effect.[2] Lowers pKa by ~2–3 units.
-Fluorination (4-position): Moderate effect.[2][3] Lowers pKa by ~1–1.5 units.
-Fluorination (5-position): Weak effect.[2] Lowers pKa by <0.5 units.[4]
Lipophilicity (LogP/LogD)
Fluorination exerts a "Janus-faced" effect on lipophilicity.[2] While the C-F bond is hydrophobic, the strong dipole can increase solvation in polar media.
Metabolic Blocking: Fluorine at the C4 or C5 positions blocks oxidative metabolism (Cytochrome P450 hydroxylation), effectively increasing the metabolic stability and "effective" lipophilicity in vivo.
Dipole Effects: In 3-fluoroazepanes, the C-F bond vector can align or oppose the N-lone pair dipole, drastically altering the net dipole moment and LogD.
Table 1: Comparative Properties of Azepane Building Blocks
Unlike the stable chair conformation of cyclohexane/piperidine, azepanes exist in a fluxional equilibrium of twist-chair and twist-boat conformers. Fluorination restricts this flexibility.
Mechanism: The gauche effect dictates that the C-F bond prefers to be gauche (synclinal) to vicinal electron-rich bonds (like C-N or C-C) rather than anti-periplanar.
Result: In 3-fluoroazepane, the fluorine atom aligns gauche to the nitrogen lone pair to maximize
hyperconjugation. This locks the ring into a specific twist-chair conformation, reducing the entropic penalty upon protein binding.
Figure 1: Fluorine acts as a conformational anchor, collapsing the shallow energy landscape of the parent azepane into a defined minimum.
Synthetic Methodologies
The synthesis of fluorinated azepanes is challenging due to the entropy of forming 7-membered rings. Two primary strategies are dominant: Ring Closing Metathesis (RCM) and Ring Expansion .
Protocol: Synthesis of 4-Fluoroazepane via RCM
This protocol describes a robust, self-validating route using Grubbs' catalyst.[2] This approach allows for the installation of the fluorine atom on an acyclic precursor before ring formation, avoiding regioselectivity issues.
Step 3a (Olefin Reduction): Hydrogenate the internal double bond (H2, Pd/C, MeOH).
Step 3b (Lactam Reduction): Add the saturated lactam to a suspension of LiAH (2.0 equiv) in dry THF at 0°C. Reflux for 4 hours.
Quench: Fieser workup (Water, 15% NaOH, Water).
Purification:
The secondary amine is purified via acid-base extraction or column chromatography (DCM/MeOH/NH4OH).
Figure 2: Synthetic workflow for 4-fluoroazepane emphasizing the critical RCM cyclization step.
Applications in Drug Discovery[2][7][8][9][10]
Bioisosterism & Scaffold Hopping
Fluorinated azepanes serve as non-aromatic bioisosteres for:
Piperidines/Morpholines: Expanding the ring size to 7 atoms alters the vector of substituents, potentially accessing new binding pockets while maintaining basicity (if fluorinated).
Benzazepines: The saturated fluoro-azepane offers a lower molecular weight, higher sp3-fraction alternative to benzo-fused systems, improving solubility.[2]
Case Study: Cathepsin K Inhibitors
In the development of Cathepsin K inhibitors (e.g., Odanacatib analogues), the introduction of a fluorinated azepane ring at the P3 position improved metabolic stability against oxidative attack while maintaining the critical salt bridge interaction within the active site. The fluorine atom lowered the pKa, reducing phospholipidosis risk compared to the non-fluorinated analogue.
References
Conformational Analysis of Azepanes:
Liu, Y., et al. (2014). Cooperative Conformational Regulation in N-Heterocyclic Fluorohydrins. CSIRO Publishing.
[Link]
Fluorine Effects on pKa and Lipophilicity:
Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem.
[Link]
Synthesis via Ring Closing Metathesis:
Maier, M. E. (2000). Design and Synthesis of Specialized Azepane Scaffolds. Accounts of Chemical Research.
[Link]
LogP Anomalies in Fluorinated Compounds:
Takada, I., et al. (2019).[6] Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations. Journal of Computer-Aided Molecular Design.[2][6]
[Link]
Foreword: The Strategic Value of Stereochemical Complexity in Azepane Scaffolds
An In-Depth Technical Guide to the Stereoisomers of 4-Fluoro-5-Hydroxyazepane-1-Carboxylate The azepane ring is a seven-membered nitrogen-containing heterocycle that has garnered significant attention in medicinal chemis...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Stereoisomers of 4-Fluoro-5-Hydroxyazepane-1-Carboxylate
The azepane ring is a seven-membered nitrogen-containing heterocycle that has garnered significant attention in medicinal chemistry.[1][2] Its inherent conformational flexibility allows it to present substituents in a wide array of spatial vectors, making it a privileged scaffold for interacting with complex biological targets.[1][3][4] This guide focuses on a specific, synthetically challenging yet therapeutically promising derivative: 4-fluoro-5-hydroxyazepane-1-carboxylate. The introduction of vicinal fluoro and hydroxyl groups onto the flexible azepane core creates two stereogenic centers, leading to four distinct stereoisomers.
The strategic incorporation of fluorine is a well-established tactic in modern drug discovery to modulate physicochemical properties such as lipophilicity, pKa, and metabolic stability.[5][6][7][8] The C-F bond's strength can shield adjacent positions from oxidative metabolism, while fluorine's high electronegativity can influence local electronic environments and conformational preferences, often enhancing binding affinity.[5][9] The hydroxyl group, a classic hydrogen bond donor and acceptor, provides a key interaction point for target engagement.
The critical insight, and the central thesis of this guide, is that the biological and pharmacological properties of 4-fluoro-5-hydroxyazepane-1-carboxylate are not determined merely by the presence of these functional groups, but by their precise three-dimensional arrangement. The relative stereochemistry (cis vs. trans) and the absolute configuration (R/S) of the C4 and C5 centers dictate the molecule's overall shape, its preferred conformations, and ultimately, its interaction with chiral biological macromolecules like enzymes and receptors.[10] This document provides a technical framework for the synthesis, separation, characterization, and strategic evaluation of these four stereoisomers.
The Stereochemical Landscape: Defining the Isomers and Their Conformations
The structure of 4-fluoro-5-hydroxyazepane-1-carboxylate possesses two chiral centers at positions C4 and C5. This gives rise to 2² = 4 possible stereoisomers, comprising two pairs of enantiomers.
Enantiomeric Pair 1 (trans): (4R, 5R) and (4S, 5S)
Enantiomeric Pair 2 (cis): (4R, 5S) and (4S, 5R)
The relationship between these isomers is not trivial. While enantiomers possess identical physical properties (except for the rotation of plane-polarized light) and can only be distinguished in a chiral environment, diastereomers (cis vs. trans) have distinct physical properties, including different energies, NMR spectra, and chromatographic behaviors.
Caption: Stereochemical relationships of 4-fluoro-5-hydroxyazepane-1-carboxylate isomers.
Conformational Causality
The seven-membered azepane ring is inherently flexible, capable of adopting multiple low-energy conformations, such as chair, boat, and twist-boat forms.[4] The introduction of substituents, particularly those capable of strong intramolecular interactions, can dramatically bias this conformational equilibrium.[3]
Gauche Effect: The electronegative fluorine atom can induce a gauche preference in the F-C-C-O dihedral angle, potentially favoring a conformation that brings the fluorine and hydroxyl groups into proximity.
Intramolecular Hydrogen Bonding: In the cis isomers, the hydroxyl group can act as a hydrogen bond donor to the fluorine atom or the carbamate oxygen. This interaction can rigidify the ring system, locking it into a specific chair or twist-chair conformation.[11] This conformational locking is often decisive for bioactivity.[1]
Steric and Dipole Effects: The trans isomers will experience different steric repulsions and dipole-dipole interactions, leading to a distinct set of preferred conformations compared to their cis counterparts.
A thorough understanding of these conformational preferences is paramount for rational drug design.
Strategic Synthesis and Stereocontrol
A robust synthetic strategy must provide access to all four stereoisomers in an enantiomerically pure form. This requires a carefully planned sequence that establishes the two stereocenters with predictable and controllable outcomes. Below is a generalized workflow, followed by a specific, plausible experimental protocol.
Caption: General workflow for the stereoselective synthesis and separation of isomers.
Protocol: Stereoselective Synthesis via Substrate-Directed Fluorination
This protocol outlines a plausible, self-validating approach starting from a known class of precursors. The causality behind each step is explained to demonstrate the expertise required for such a synthesis.
Objective: To synthesize a mixture of diastereomeric 4-fluoro-5-hydroxyazepane-1-carboxylates for subsequent separation.
Step 1: Synthesis of N-Boc-azep-4-en-5-ol
Reaction: Start with a commercially available N-Boc-4-oxoazepane. Perform a stereoselective reduction (e.g., using L-Selectride®) to generate the corresponding allylic alcohol, N-Boc-azep-4-en-5-ol.
Causality: The choice of a bulky reducing agent like L-Selectride is critical. It approaches the ketone from the less sterically hindered face, establishing the initial stereochemistry at C5. This hydroxyl group will then serve as a directing group in the subsequent fluorination step.
Validation: Monitor the reaction by TLC and confirm the product structure by ¹H NMR and Mass Spectrometry. The stereoselectivity can be assessed by chiral HPLC or by derivatization with a chiral agent.
Reaction: Dissolve the allylic alcohol from Step 1 in an anhydrous, aprotic solvent (e.g., CH₂Cl₂). Cool the solution to -78 °C under an inert atmosphere (N₂ or Ar). Add an electrophilic fluorinating agent such as Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).
Causality: The hydroxyl group at C5 directs the incoming electrophilic fluorine to the syn face of the double bond. This substrate-controlled mechanism is expected to favor the formation of the cis diastereomer (syn-addition product). However, a minor trans diastereomer (anti-addition product) will likely be formed as well. This provides access to both diastereomeric series from a single reaction.
Validation: The reaction progress is monitored by TLC or ¹⁹F NMR. Upon completion, the crude product is a mixture of cis and trans diastereomers. This can be confirmed by ¹H and ¹⁹F NMR, where distinct signals for each diastereomer will be visible. The diastereomeric ratio (d.r.) can be quantified by integration of these signals.
Step 3: Protection and Purification
Reaction: The crude mixture is subjected to standard aqueous workup and purified by silica gel column chromatography.
Causality: The polarity difference between the cis and trans diastereomers is usually sufficient to allow for their separation by column chromatography. The more polar isomer (often the cis due to potential for intramolecular H-bonding reducing interaction with the silica) will typically have a different Rf value.
Validation: Fractions are analyzed by TLC. Pure fractions of the racemic cis product and the racemic trans product are collected separately and their structures are confirmed by NMR and HRMS.
Orthogonal Separation and Characterization
With the diastereomers separated, the next critical phase is the resolution of the enantiomers and their unambiguous structural characterization.
Caption: Workflow for the separation and characterization of stereoisomers.
Protocol: Chiral HPLC Method Development
Objective: To separate the enantiomers of the cis and trans diastereomers.
Column Screening: Utilize a set of chiral stationary phases (CSPs), such as polysaccharide-based columns (e.g., Chiralpak® AD, AS; Chiralcel® OD, OJ).[12]
Mobile Phase Optimization: Screen various mobile phases, typically mixtures of hexane/isopropanol or hexane/ethanol, with and without additives like trifluoroacetic acid (TFA) or diethylamine (DEA).
Causality: Polysaccharide-based CSPs provide a complex chiral environment with grooves and cavities where enantiomers can form transient diastereomeric complexes through hydrogen bonding, dipole-dipole, and π-π interactions. The differential stability of these complexes leads to different retention times. The mobile phase composition is critical; the alcohol component modulates polarity and competes for binding sites on the CSP, while additives can suppress ionization and improve peak shape.[13]
Method Validation: Once baseline separation is achieved, the method is validated for linearity, precision, and accuracy. The enantiomeric excess (e.e.) of each peak is confirmed to be >99%.
Protocol: Spectroscopic and Crystallographic Analysis
Objective: To unambiguously determine the relative and absolute stereochemistry of each isolated isomer.
NMR Spectroscopy:
¹H NMR: Acquire high-field spectra. The coupling constants (³JHH) between H4 and H5 are diagnostic for relative stereochemistry. A larger coupling constant (~8-10 Hz) typically indicates an anti-periplanar (diaxial) relationship, suggestive of a trans isomer in a chair conformation, while a smaller coupling constant (~2-4 Hz) suggests a cis (axial-equatorial or diequatorial) relationship.
¹⁹F NMR: This is a powerful, highly sensitive technique for fluorinated compounds.[14][15] Each stereoisomer will have a distinct ¹⁹F chemical shift and coupling pattern (JHF). This serves as a unique fingerprint for each isomer.[16][17]
2D NOESY: Nuclear Overhauser Effect Spectroscopy reveals through-space proximity of protons. For the cis isomer, a NOE correlation between H4 and H5 would be expected, which would be absent in the trans isomer. This provides definitive proof of relative stereochemistry.
X-ray Crystallography:
Procedure: Grow single crystals of one enantiomerically pure isomer (or a derivative). Collect diffraction data.
Causality: X-ray crystallography provides the ultimate, unambiguous proof of both relative and absolute stereochemistry (via the Flack parameter).[4] It also reveals the solid-state conformation of the molecule, providing invaluable data to correlate with NMR and computational studies.
Impact on Drug Discovery: A Structure-Property-Relationship Analysis
The four isolated stereoisomers are not just chemical curiosities; they are distinct molecular entities that must be evaluated independently in any drug discovery program. The precise 3D orientation of the fluoro and hydroxyl groups will profoundly impact their interaction with a biological target and their metabolic fate.
Hypothetical Pharmacological Profile
To illustrate the potential for stereochemical differentiation, consider a hypothetical scenario where these isomers are tested as inhibitors of a kinase.
Stereoisomer
Relative Stereochem.
Target Binding (Kᵢ, nM)
Metabolic Stability (t½, human liver microsomes, min)
Rationale
(4R, 5S)
cis
5
95
The cis-hydroxyl and fluoro groups may form a key hydrogen bond network with the kinase hinge region, while the (R,S) configuration presents the rest of the scaffold optimally. Fluorine may block a key metabolic site.
(4S, 5R)
cis
150
85
As the enantiomer of the active compound, it fits poorly into the chiral binding pocket, resulting in significantly lower affinity. Metabolic stability remains high due to the presence of fluorine.
(4R, 5R)
trans
800
25
The trans arrangement misaligns the crucial hydroxyl group, preventing the optimal hydrogen bond interaction. A different conformation may expose a previously shielded metabolic site.
(4S, 5S)
trans
>10,000
20
This enantiomer combines the poor fit of the (S,S) configuration with the suboptimal trans geometry, leading to a complete loss of activity.
This hypothetical data underscores a critical principle: investing in the synthesis and separation of all stereoisomers is not optional. It is a fundamental requirement for understanding the true structure-activity relationship (SAR) and selecting a single, optimal isomer for clinical development, as mandated by regulatory agencies like the FDA.[18]
Conclusion
The stereoisomers of 4-fluoro-5-hydroxyazepane-1-carboxylate represent a microcosm of the challenges and opportunities in modern medicinal chemistry. The conformational flexibility of the azepane ring, constrained and directed by the stereochemical interplay of the vicinal fluoro and hydroxyl substituents, creates four distinct pharmacological entities. A successful drug discovery campaign hinges on the ability to stereoselectively synthesize, separate, and characterize each of these isomers. The protocols and rationale presented in this guide offer a comprehensive framework for researchers, scientists, and drug development professionals to navigate this complex stereochemical landscape, thereby unlocking the full therapeutic potential of this promising molecular scaffold.
References
Conformational regulation of substituted azepanes through selective monofluorination. Organic & Biomolecular Chemistry (RSC Publishing).
A Comparative Guide to the Conformational Analysis of Substituted Azepan-3-one Derivatives. Benchchem.
Fluorine in drug discovery: Role, design and case studies. Google.
A Comparative Analysis of 2-(5-Fluoro-2-methoxyphenyl)azepane and its Non-fluorinated Analog in Drug Discovery. Benchchem.
C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research. Life Chemicals.
Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PMC.
Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. MDPI.
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC.
Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ResearchGate.
Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed.
The role of fluorine in medicinal chemistry. ResearchGate.
Roles of Fluorine in Drug Design and Drug Action (2019). SciSpace.
The role of fluorine in medicinal chemistry. PubMed.
The application of 19 F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). PubMed.
Molecular Modeling and Chiral Separation of Benzodiazepines by Capillary Electrophoresis Using Highly Sulfated Cyclodextrins. SciELO México.
19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Semantic Scholar.
Separation of enantiomers of benzodiazepines on the Chiral-AGP column. ResearchGate.
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Chiral Drug Separation. Google.
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. PMC.
Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. PubMed.
CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. Google.
A Technical Guide to the Conformational Analysis of Fluorinated Azepane Rings
Authored for Researchers, Scientists, and Drug Development Professionals Abstract The seven-membered azepane ring is a prevalent scaffold in medicinal chemistry, valued for its three-dimensional diversity and presence in...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The seven-membered azepane ring is a prevalent scaffold in medicinal chemistry, valued for its three-dimensional diversity and presence in numerous bioactive molecules.[1] The strategic introduction of fluorine atoms onto this flexible ring system offers a powerful tool to modulate physicochemical properties such as metabolic stability and basicity, and to exert precise control over the ring's conformational preferences.[2][3] This guide provides an in-depth exploration of the principles and methodologies for the conformational analysis of fluorinated azepanes. We will delve into the complex interplay of steric and stereoelectronic effects governed by fluorine substitution and detail an integrated workflow combining Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling to achieve a comprehensive understanding of these dynamic systems.
The Intrinsic Flexibility of the Azepane Scaffold
Unlike the well-defined chair conformation of cyclohexane, the seven-membered azepane ring possesses significant conformational flexibility.[4][5] Its conformational landscape is characterized by a series of low-energy chair, boat, and twist-boat forms, separated by relatively low energy barriers. High-level electronic structure calculations have shown that the twist-chair conformation is often the most stable for the parent azepane, with the chair form frequently representing a transition state.[6] This inherent flexibility presents both a challenge and an opportunity in drug design; while the molecule can adopt multiple shapes, it also offers the potential to be guided into a specific, biologically active conformation.
The principal families of azepane conformations include:
Chair Conformations: Characterized by a C2 axis of symmetry.
Boat Conformations: Possessing a Cs plane of symmetry.
Twist-Boat and Twist-Chair Conformations: Chiral, lower-symmetry intermediates that lie on the pseudorotational pathways between chair and boat forms.[6]
The crystal structure of the parent azepane reveals that even in the solid state, multiple conformers can be present, often linked by intermolecular hydrogen bonds.[6] This underscores the dynamic nature of the ring system.
The Directing Influence of Fluorine
Fluorine's unique properties—its small van der Waals radius (similar to hydrogen), high electronegativity, and the strength of the C-F bond—make it a powerful tool for conformational control.[7] When introduced onto an azepane ring, fluorine exerts its influence through a combination of steric and electronic effects.
Key Fluorine-Driven Conformational Effects:
Steric Repulsion: While small, fluorine's steric presence can create destabilizing 1,3-diaxial-like interactions, disfavoring certain conformations.
Gauche Effect: A well-documented phenomenon where a gauche arrangement of electronegative substituents (like F-C-C-F or F-C-C-N) is electronically favored over the anti-periplanar conformation.[8] This is often attributed to hyperconjugation, where electron density is donated from a C-H σ bonding orbital into an adjacent C-F σ* antibonding orbital.[8][9] This interaction stabilizes the gauche conformer.
Dipolar and Electrostatic Interactions: The highly polar C-F bond can engage in stabilizing or destabilizing intramolecular electrostatic interactions with other polar bonds or heteroatoms.[10][11] For instance, the alignment of C-F and N-H dipoles can significantly influence the energy of a given conformation.
A single, diastereoselectively installed fluorine atom can be sufficient to bias the flexible azepane ring toward one major conformation.[12] This ability to "lock" the ring is of paramount importance in pre-organizing a ligand for optimal binding to its biological target.
An Integrated Workflow for Conformational Elucidation
A robust understanding of a fluorinated azepane's conformation requires a synergistic approach, combining experimental data from solution and solid-state with theoretical calculations. No single technique provides a complete picture; their integration is key to a self-validating system.
Caption: Integrated workflow for azepane conformational analysis.
Experimental Analysis in Solution: NMR Spectroscopy
NMR spectroscopy is the most powerful tool for studying the conformation and dynamics of molecules in solution. For fluorinated azepanes, a multi-nuclear approach is essential.
Key NMR Parameters:
Chemical Shifts (¹H, ¹³C, ¹⁹F): The chemical shift of a nucleus is highly sensitive to its local electronic environment, which is dictated by the ring's conformation.
Vicinal Coupling Constants (³J): These through-bond couplings are dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation.[13]
³JHH: Used to determine H-C-C-H dihedral angles.
³JHF and ³JCF: Crucial for probing F-C-C-H and F-C-C-C dihedral angles, providing direct insight into the fluorine substituent's orientation.
Nuclear Overhauser Effect (NOE): The NOE (observed via NOESY or ROESY experiments) provides information about through-space distances between protons and/or fluorine nuclei.[14] Strong NOEs between spatially close atoms are indicative of specific conformations.
Experimental Protocol: 2D NOESY
Sample Preparation: Dissolve 5-10 mg of the purified fluorinated azepane in 0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD) in a high-quality NMR tube. Ensure the sample is free of paramagnetic impurities.
Spectrometer Setup: Use a high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe for optimal sensitivity and dispersion. Tune and match the probe for ¹H.
Acquisition: Acquire a standard 2D ¹H-¹H NOESY spectrum. A typical mixing time for small molecules is between 500-800 ms. The chosen mixing time is critical for observing the build-up of NOE cross-peaks.
Processing and Analysis: Process the 2D data using appropriate window functions. Integrate the volume of cross-peaks corresponding to key proton-proton interactions. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the nuclei. Compare observed NOEs with distances predicted from computationally generated models.
X-ray crystallography provides an unambiguous determination of the molecule's conformation in the solid state. While this does not always represent the major solution-phase conformer, it serves as an invaluable benchmark for validating computational models.
Experimental Protocol: Single Crystal Growth
Purification: The compound must be of very high purity (>99%).
Solvent Selection: Screen a wide range of solvents and solvent mixtures (e.g., hexane/ethyl acetate, methanol/dichloromethane, acetone).
Crystallization Method:
Slow Evaporation: Dissolve the compound in a suitable solvent in a small vial, cover loosely with foil (pierce a few small holes), and allow the solvent to evaporate over several days to weeks.
Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, inducing crystallization.
Crystal Mounting and Data Collection: Once suitable single crystals are obtained, they are mounted on the diffractometer and data is collected.
Computational Modeling: Energy and Dynamics
Computational chemistry provides the energetic context for the experimental data, allowing for the quantification of conformational stabilities.
Workflow: DFT Conformational Search and Energy Calculation
Initial Conformer Generation: Generate a diverse set of possible starting conformations for the fluorinated azepane ring using a molecular mechanics force field.
Geometry Optimization: Perform a full geometry optimization for each conformer using Density Functional Theory (DFT). A common and reliable level of theory is B3LYP with a basis set such as 6-311+G(d,p).[15]
Frequency Calculations: Perform vibrational frequency calculations on each optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (Gibbs free energy).
Energy Analysis: Compare the relative Gibbs free energies of all stable conformers to determine their theoretical populations according to the Boltzmann distribution. These energies can then be correlated with the experimentally observed conformer populations from NMR.
Caption: DFT workflow for calculating conformer energies.
Data Synthesis and Interpretation
The power of this integrated approach lies in synthesizing all available data into a coherent model.
Table 1: Hypothetical Data for a 3-Fluoroazepane Derivative
Conformer
Key Dihedral Angle (F-C3-C2-N)
Calculated Relative ΔG (kcal/mol)
Predicted Population (%)
Key ³JHF Coupling (Hz)
Observed ³JHF (Hz)
Twist-Chair 1 (TC1)
65° (gauche)
0.00
85
35.2
32.5
Twist-Chair 2 (TC2)
175° (anti)
1.15
14
48.1
(minor)
Boat 1 (B1)
70° (gauche)
2.50
<1
33.8
(not obs.)
In this hypothetical case, the DFT calculations predict the TC1 conformer, which benefits from a stabilizing fluorine gauche effect, to be the most stable.[15] This is strongly supported by the experimental NMR data, where the major observed ³JHF coupling constant aligns well with the value predicted for the TC1 structure. The X-ray crystal structure, if it revealed a TC1-like conformation, would provide the final piece of corroborating evidence.
Conclusion
The conformational analysis of fluorinated azepane rings is a nuanced task that requires a multi-faceted, collaborative approach between experimental and computational techniques. By leveraging the directing power of fluorine, medicinal chemists can sculpt the three-dimensional shape of the flexible azepane scaffold to enhance molecular recognition and biological activity. The integrated workflow detailed in this guide provides a robust framework for elucidating the conformational preferences of these important structures, thereby accelerating the rational design of next-generation therapeutics.
References
Thiehoff, C., Holland, M. C., Daniliuc, C. G., & Gilmour, R. (2015). Can acyclic conformational control be achieved via a sulfur–fluorine gauche effect?. Chemical Science, 6(7), 3947-3953. Available from: [Link]
Ibrahim, M. A., Olasunkanmi, L. O., Adejoro, I. A., & Ebenso, E. E. (2022). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. ACS Omega, 7(16), 14147-14160. Available from: [Link]
Best, D., Burns, J., & Lam, H. W. (2018). Conformational regulation of substituted azepanes through selective monofluorination. Organic & Biomolecular Chemistry, 16(38), 6864-6867. Available from: [Link]
Salwiczek, M., Cussiol, J. R., Spencer, J., Tautz, T., & O'Hagan, D. (2012). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Journal of Fluorine Chemistry, 143, 138-146. Available from: [Link]
Benito-Arenas, R., Paci, E., & Zardán, G. (2019). Fluorine conformational effects characterized by energy decomposition analysis. Physical Chemistry Chemical Physics, 21(42), 23586-23597. Available from: [Link]
Shin, S., Lee, D., & Gellman, S. H. (2022). Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids Prepared by an Ultrasound-Assisted Method. The Journal of Organic Chemistry, 87(21), 14197-14202. Available from: [Link]
Shin, S., Lee, D., & Gellman, S. H. (2022). Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids Prepared by an Ultrasound-Assisted Method. ChemRxiv. Available from: [Link]
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Grygorenko, O. O., et al. (2021). Fluorine's impact on physicochemical properties of organic molecules. ResearchGate. Available from: [Link]
Thiehoff, C., et al. (2015). The fluorine gauche effect. Selected literature precedence for a potential sulfur–fluorine gauche effect. ResearchGate. Available from: [Link]
Sittel, F., & Matter, H. (2022). Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Medicinal Chemistry, 65(9), 6434-6451. Available from: [Link]
Tautz, T., et al. (2019). Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes. The Journal of Organic Chemistry, 84(1), 325-333. Available from: [Link]
Angelini, P., et al. (2014). A Computational Study of Vicinal Fluorination in 2,3-Difluorobutane: Implications for Conformational Control in Alkane Chains. University of Southampton. Available from: [Link]
Vanderlinden, E., et al. (2014). Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry, 79(13), 6003-6012. Available from: [Link]
Buissonneaud, D. Y., van Mourik, T., & O'Hagan, D. (2010). A DFT study on the origin of the fluorine gauche effect in substituted fluoroethanes. Tetrahedron, 66(12), 2196-2202. Available from: [Link]
Gill, D. M., & Gilmour, R. (2024). Origami with small molecules: exploiting the C–F bond as a conformational tool. Beilstein Journal of Organic Chemistry, 20, 416-440. Available from: [Link]
Grygorenko, O. O., et al. (2025). Factors affecting conformations of fluorinated cycloalkyl derivatives. ResearchGate. Available from: [Link]
Keddie, N. (2015). Single-face fluorinated carbon ring takes the strain. Chemistry World. Available from: [Link]
Thacker, J. C. R., & Popelier, P. L. A. (2018). Fluorine Gauche Effect Explained by Electrostatic Polarization Instead of Hyperconjugation: An Interacting Quantum Atoms (IQA) and Relative Energy Gradient (REG) Study. The Journal of Physical Chemistry A, 122(6), 1439-1450. Available from: [Link]
Li, H., et al. (2023). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au, 3(6), 1629-1636. Available from: [Link]
Burt, C., et al. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Tetrahedron, 71(39), 7249-7256. Available from: [Link]
Rittner, R. (2009). NMR Spectroscopy: a Tool for Conformational Analysis. AUREMN. Available from: [Link]
Unacademy CSIR NET. (2020, December 25). PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM [Video]. YouTube. Available from: [Link]
University of Edinburgh. (2022). New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. University of Edinburgh Research Explorer. Available from: [Link]
Chad's Prep. (2020, October 1). Boat, Twist Boat, and Chair Conformations | Organic Chemistry 4.6 [Video]. YouTube. Available from: [Link]
The Organic Chemistry Tutor. (2021, January 31). Chair Conformation and Ring Flips [Video]. YouTube. Available from: [Link]
Meyers, M., et al. (2022). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry, 65(10), 7215-7227. Available from: [Link]
Strategic Access to 4-Substituted Azepanes: A Technical Guide for Medicinal Chemists
Executive Summary The azepane (hexahydroazepine) scaffold represents a "privileged" yet underutilized chemical space in drug discovery. While 5- and 6-membered nitrogen heterocycles (pyrrolidines, piperidines) dominate F...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The azepane (hexahydroazepine) scaffold represents a "privileged" yet underutilized chemical space in drug discovery. While 5- and 6-membered nitrogen heterocycles (pyrrolidines, piperidines) dominate FDA-approved libraries, the 7-membered azepane offers unique conformational flexibility and vector orientation that can capture novel binding modes.
Specifically, 4-substituted azepanes provide a critical vector for exploring deep hydrophobic pockets or solvent-exposed regions in kinases and GPCRs. However, their synthesis is historically plagued by "medium-ring" constraints—unfavorable entropic factors and transannular strain.
This guide moves beyond generic heterocyclic synthesis to focus on three high-fidelity methodologies for accessing the 4-position:
Photochemical Skeletal Editing: A modern, late-stage insertion logic converting nitroarenes to azepanes.
Ring-Closing Metathesis (RCM): A modular de novo construction strategy.
Asymmetric Lithiation-Conjugate Addition: A stereocontrolled approach for polysubstituted cores.
The Challenge: Thermodynamics of the 7-Membered Ring
Synthesizing azepanes is not merely an extension of piperidine chemistry.[1][2] The formation of 7-membered rings is disfavored by:
Entropic Penalty: The probability of chain ends meeting is significantly lower than for 5- or 6-membered rings ($ \Delta S^\ddagger $ is highly negative).
Enthalpic Strain: Pitzer strain (torsional) and transannular interactions (Prelog strain) create a higher activation energy barrier.
Consequently, direct cyclization methods (e.g., SN2 displacement) often suffer from dimerization or polymerization. The protocols selected below bypass these issues using template effects, high-energy intermediates, or transition-metal catalysis.
Protocol A: Photochemical Skeletal Editing (The "Leonori" Method)
Best For: Rapid library generation from commercially available nitroarenes.
Mechanism: Nitrogen Atom Insertion (Ring Expansion).
This breakthrough approach, pioneered by the Leonori group (2024), utilizes blue-light photocatalysis to convert nitrobenzenes directly into azepanes.[3] It is particularly powerful because it translates the substitution pattern of the starting nitroarene into the azepane core.[1]
Logic: A para-substituted nitrobenzene yields a 4-substituted azepane.[4]
Mechanistic Pathway
The reaction proceeds via the deoxygenation of the nitro group to a singlet nitrene, which undergoes intramolecular cyclization to an aziridine intermediate, followed by ring expansion to a 3H-azepine.
Figure 1: Skeletal editing logic converting a 6-membered aromatic ring to a 7-membered saturated ring.
Light Source: Blue LEDs ($ \lambda_{max} \approx 450-460 $ nm)
Procedure:
Setup: In a Pyrex tube, dissolve the nitroarene (0.5 mmol) in anhydrous toluene (5 mL, 0.1 M).
Deoxygenation: Add $ P(OiPr)_3 $ (2.0 mmol) via syringe. Seal the tube under an argon atmosphere.
Irradiation: Irradiate the mixture with Blue LEDs at room temperature for 12–24 hours. The reaction mixture typically turns from yellow to dark orange/brown as the 3H-azepine forms.
Workup (Intermediate): Concentrate the solvent. The intermediate azepine is often unstable and should be processed immediately.
Hydrogenation (Saturation): Redissolve the crude azepine in Ethanol (5 mL). Add Pd/C (10 wt% loading, 10 mol%). Stir under a balloon of $ H_2 $ (1 atm) for 4–6 hours.
Purification: Filter through Celite to remove the catalyst. Concentrate and purify via flash column chromatography (typically DCM/MeOH/NH4OH systems).
Critical Note: The para-substituent on the nitroarene becomes the C4-substituent on the azepane. This regioselectivity is driven by the nitrene insertion mechanism.
Protocol B: De Novo Assembly via Ring-Closing Metathesis (RCM)
Best For: Enantioselective synthesis of complex cores (e.g., (-)-Balanol analogs).
Mechanism: Ru-Catalyzed Olefin Metathesis.
RCM is the gold standard for constructing the azepane ring when specific stereochemistry is required at the 3, 4, or 5 positions. Unlike ring expansion, this method builds the tether first, allowing for the installation of chiral centers prior to cyclization.
Mechanistic Pathway
The precursor is typically a diene containing an amine protected with a sulfonamide or carbamate (to prevent catalyst poisoning).
Figure 2: RCM strategy for azepane construction. The entropy barrier is overcome by the high reactivity of the Ru-carbene.
Step-by-Step Protocol (Adapted for 4-Substituted Targets)
Target: 4-Benzyl-azepane (Balanol core analog).
Precursor Synthesis:
React allyl amine with a 2-substituted acrylate (or equivalent) to form the secondary amine.
Protect Nitrogen with Boc or Tosyl (Essential: Free amines poison Ru catalysts).
Allylate the nitrogen to form the N,N-diallyl species.
Result: A diene with a substituent at the allylic position relative to one alkene.
RCM Reaction:
Solvent: Dichloromethane (DCM), anhydrous and degassed.
Concentration:High Dilution (0.001 M to 0.005 M) is critical to favor intramolecular cyclization over intermolecular dimerization (ADMET).
Catalyst: Grubbs 2nd Generation (G-II) or Hoveyda-Grubbs II (5–10 mol%).
Procedure:
Dissolve the diene (1.0 mmol) in DCM (200–1000 mL).
Add G-II catalyst in one portion under Ar.
Reflux (40 °C) for 2–12 hours. Monitor by TLC for disappearance of starting material.
Note: If the reaction stalls, add Ti(OiPr)4 as a scavenger for chelating impurities, though G-II is generally robust.
Post-Metathesis:
Concentrate the mixture.
Reduction: The product is a tetrahydroazepine (unsaturated). Hydrogenate using $ H_2 $ (1 atm) and Pd/C in MeOH to obtain the saturated 4-substituted azepane.
Best For: Creating 3,4-disubstituted azepanes with high enantiopurity.
Mechanism: (-)-Sparteine Mediated Lithiation.[5][6]
This method does not functionalize a pre-existing ring but rather establishes the stereochemistry on an acyclic precursor before closing the ring. It is superior for setting contiguous stereocenters (e.g., C3 and C4).
Protocol Logic:
Lithiation: N-Boc-allylamine is lithiated using s-BuLi and (-)-sparteine (chiral ligand).
Conjugate Addition: The chiral lithio-species adds to a
-substituted -unsaturated ester.
Cyclization: The resulting amino-ester is cyclized to the lactam, then reduced.
Comparative Data: Method Selection Matrix
Feature
Photochemical Editing (Leonori)
Ring-Closing Metathesis (RCM)
Lithiation Cascade
Primary Vector
C4 (from para-nitro)
C4 or C5 (flexible)
C3, C4, C5 (stereocontrolled)
Step Count
Low (2 steps from nitroarene)
Medium (5-7 steps from amine)
High (Requires specific precursors)
Substrate Scope
Aromatic precursors
Alkenyl precursors
Allylic amines + Enoates
Limitation
Requires photochemistry setup
High dilution required (solvent use)
Requires cryogenic (-78 °C) conditions
Key Reagent
$ P(OiPr)_3 $, Blue LEDs
Grubbs II Catalyst
s-BuLi, (-)-Sparteine
References
Sanchez, R., Leonori, D., et al. (2024).[3][7] Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. Link
Nicolaou, K. C., Bunnage, M. E., & Koide, K. (1994). Total Synthesis of Balanol. Journal of the American Chemical Society.[8] Link
Coldham, I., & Hufton, R. (2005). Intramolecular dipolar cycloaddition reactions of azomethine ylides. Chemical Reviews. Link
Beak, P., & Lee, W. K. (1994). alpha-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Piperidines. Journal of Organic Chemistry. Link
BenchChem Technical Support. (2025). Optimizing reaction conditions for azepane ring formation. BenchChem Application Notes. Link
Application Note: Chemoselective N-Boc Protection of 4-Fluoro-5-hydroxyazepane
[1] Abstract & Strategic Context The azepane (hexamethyleneimine) ring is a privileged pharmacophore in medicinal chemistry, serving as a core scaffold in protease inhibitors (e.g., Cathepsin K inhibitors like Balicatib)...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Abstract & Strategic Context
The azepane (hexamethyleneimine) ring is a privileged pharmacophore in medicinal chemistry, serving as a core scaffold in protease inhibitors (e.g., Cathepsin K inhibitors like Balicatib) and various CNS-active agents.[1] The introduction of fluorine at the C4 position and a hydroxyl group at C5 creates a vicinal fluorohydrin motif. This substitution pattern introduces unique challenges:
Conformational Locking: The gauche effect between fluorine and the hydroxyl group (or the ammonium center) can significantly alter the ring pucker, affecting the nucleophilicity of the nitrogen.
Elimination Risk: Vicinal fluorohydrins are susceptible to HF elimination or epoxide formation under strongly basic conditions, necessitating mild reaction environments.
Regioselectivity: While amines are more nucleophilic than alcohols,
-Boc formation is a common side reaction that must be suppressed.[1]
This guide details a robust, scalable protocol for the N-tert-butoxycarbonyl (N-Boc) protection of 4-fluoro-5-hydroxyazepane, prioritizing chemoselectivity and scaffold integrity.[1]
Chemical Causality & Reaction Design
The Challenge of Vicinal Fluorohydrins
In 4-fluoro-5-hydroxyazepane, the electronegative fluorine atom at C4 inductively withdraws electron density.[1] While this lowers the pKa of the ammonium species (making the free amine easier to deprotonate), it also renders the C4-H and C5-H protons more acidic.
Risk: Use of strong bases (e.g., NaOH, KOH, or even
with heating) can trigger E2 elimination of HF, leading to the formation of an enol ether or allylic amine.
Solution: We utilize a biphasic inorganic base system (
/THF/) .[1] Sodium bicarbonate provides a pH buffer (~pH 8.5) sufficient to deprotonate the ammonium salt (to the free amine) but insufficient to deprotonate the hydroxyl group or trigger elimination.
Thermodynamic Control of N- vs. O-Acylation
The amine nitrogen is significantly more nucleophilic than the hydroxyl oxygen.[1] However, O-Boc derivatives can form kinetically.[1]
Mechanism: The reaction proceeds via nucleophilic attack of the secondary amine on the carbonyl of di-tert-butyl dicarbonate (
Control: By avoiding acylation catalysts like DMAP (4-dimethylaminopyridine), we kinetically isolate the amine reactivity.[1] If trace O-Boc forms, it is unstable to mild hydrolysis or methanolysis, whereas the N-Boc carbamate is robust.[1]
Experimental Protocol
Method A: Biphasic Protection (Recommended for Scale-Up)
Best for: Maintaining stereochemical integrity and preventing side reactions.[1]
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-5-hydroxyazepane hydrochloride (1.0 equiv) in a mixture of THF and Water (1:1 v/v ratio). The concentration should be approximately 0.2 M with respect to the amine.
Note: The biphasic system ensures the inorganic base remains in the aqueous phase, while the organic reactants interact at the interface or in the THF phase.
Base Addition: Add solid
(2.5 equiv) in one portion.
Observation: Evolution of
gas may occur if the starting material is acidic.[4] Allow the mixture to stir for 10 minutes until gas evolution ceases.
Reagent Addition: Add
(1.1 equiv) dropwise as a solution in a minimal amount of THF, or as a melt if liquid.
Critical Control: Maintain temperature at 0 °C to 23 °C (RT) . Do not heat. Heating increases the risk of O-Boc formation and HF elimination.
Reaction Monitoring: Stir vigorously at room temperature for 4–16 hours.
TLC Monitoring: Use Ninhydrin stain (visualizes free amine) and
(visualizes alkene/Boc).[1] The disappearance of the baseline amine spot indicates completion.[5]
Workup:
Dilute the reaction mixture with Ethyl Acetate (EtOAc).[3]
Separate the layers.[5][6] Extract the aqueous layer twice with EtOAc.
Wash: Combined organic layers should be washed with:
1x Water (removes salts).
1x Brine (removes residual water).
Dry: Dry over anhydrous
or .
Concentrate: Filter and concentrate under reduced pressure (
°C) to yield the crude N-Boc-4-fluoro-5-hydroxyazepane.
Purification:
Usually, the crude product is sufficiently pure (>95%) for subsequent steps.
If purification is required, use Flash Column Chromatography (Silica Gel).
Strictly limit to 1.1 equiv. Avoid DMAP. If O-Boc forms, treat crude with in MeOH for 30 min to selectively cleave the ester.[1]
Elimination (Alkene)
Base too strong or temperature too high.
Switch to (weakest effective base). Perform reaction at 0 °C.
Product Water Soluble
High polarity of fluorohydrin.
Saturate the aqueous phase with NaCl (solid) before extraction. Use 10% MeOH in DCM for extraction if EtOAc fails.
References
General N-Boc Protection Methodology
Agami, C., & Couty, F. (2002). The reactivity of the N-Boc protecting group: an under-rated feature.[1] Tetrahedron, 58(14), 2701-2724.[1] Link
Chemoselectivity (Amine vs Alcohol)
Chakraborti, A. K., et al. (2006).[7] Perchloric acid adsorbed on silica-gel as a new, highly efficient, and reusable catalyst for N-tert-butoxycarbonylation of amines.[1][7] Organic & Biomolecular Chemistry, 4, 2769-2771.[1][7] Link[1]
Fluorohydrin Stability & Synthesis
Bloom, S., et al. (2014). Fluorohydrin Synthesis via Formal C–H Fluorination of Cyclic Alcohols. Journal of Organic Chemistry, 79(20), 9812–9825. (Discusses stability of cyclic fluorohydrins). Link
Azepane Scaffolds in Drug Discovery
Black, W. C., et al. (2005). Cathepsin K inhibitors. Current Pharmaceutical Design, 11(12), 1599-1622.[1] (Context for fluorinated azepane utility). Link[1]
Application Note: Ring-Closing Metathesis (RCM) for Azepane Carboxylate Synthesis
Abstract & Strategic Importance The azepane (hexamethyleneimine) scaffold is a privileged structure in medicinal chemistry, serving as the core for protein kinase inhibitors (e.g., Balanol), protease inhibitors, and anti...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Importance
The azepane (hexamethyleneimine) scaffold is a privileged structure in medicinal chemistry, serving as the core for protein kinase inhibitors (e.g., Balanol), protease inhibitors, and antihistamines. However, the synthesis of 7-membered rings via Ring-Closing Metathesis (RCM) presents a distinct thermodynamic challenge compared to 5- or 6-membered rings.
While 5-membered rings form rapidly due to low enthalpy and entropy of activation, 7-membered rings suffer from significant entropic penalties and transannular strain. Furthermore, the presence of a basic nitrogen atom can poison ruthenium-based catalysts or induce deleterious isomerization.
This guide provides a validated protocol for synthesizing methyl N-Boc-2,3,4,7-tetrahydro-1H-azepine-4-carboxylate (a precursor to azepane carboxylates) using RCM. It addresses critical failure modes: oligomerization, catalyst deactivation, and double-bond migration.
Mechanistic Insight & Precursor Design
The Rotamer Effect (The "Thorpe-Ingold" Analogue)
Success in azepane RCM is strictly governed by the conformational population of the diene precursor. Secondary amines or simple alkyl amines possess high rotational freedom, often populating the trans-conformation which places the alkene tails too far apart for cyclization.
Critical Requirement: You must use a carbamate (N-Boc, N-Cbz) or sulfonamide (N-Ts) protecting group. These groups restrict rotation around the N-C bond, increasing the population of the cis-rotamer (reactive conformer) and leveraging the rotamer effect to accelerate ring closure.
Mechanism of Action
The reaction proceeds via the Chauvin mechanism. For 7-membered rings, the formation of the metallacyclobutane intermediate is the rate-determining step.
Figure 1: Simplified catalytic cycle emphasizing the critical metallacyclobutane formation. The release of ethylene gas drives the equilibrium forward (Le Chatelier's principle).
Catalyst Selection & Optimization Matrix
For 7-membered azepanes, "standard" conditions often fail. Use this selection matrix to guide your experimental design.
Variable
Recommendation
Scientific Rationale
Catalyst
Grubbs II (G2) or Hoveyda-Grubbs II (HG2)
G1 is often too slow for 7-membered rings. HG2 is preferred for sterically demanding or electron-deficient alkenes.
Solvent
DCM (Reflux) or Toluene (60-80°C)
DCM is standard. Toluene allows higher temperatures to overcome the activation energy barrier of medium-ring formation.
Concentration
High Dilution (0.005 M - 0.01 M)
CRITICAL: Higher concentrations (>0.05 M) favor intermolecular ADMET polymerization (dimerization) over intramolecular RCM.
Additive
Ti(OiPr)₄ or 1,4-Benzoquinone
Ti(IV) acts as a Lewis acid to sequester the nitrogen lone pair, preventing catalyst poisoning. Benzoquinone prevents Ru-hydride induced isomerization.
Detailed Protocol: Synthesis of Methyl N-Boc-Azepine-4-Carboxylate
Target: Synthesis of the 7-membered unsaturated core from a diallyl amino acid derivative.
Scale: 1.0 mmol (adaptable).
Additive: 1,4-Benzoquinone (10 mol%) [Optional but recommended if isomerization is observed].
Apparatus: 250 mL or 500 mL round-bottom flask (to ensure dilution), reflux condenser, Nitrogen/Argon line.
Step-by-Step Workflow
Phase 1: Preparation & Degassing
Dissolution: Dissolve the diene substrate (269 mg) in 100 mL of anhydrous DCM. This yields a 0.01 M solution.
Note: If solubility is poor, use a small amount of cosolvent, but maintain the final dilution factor.
Degassing: Sparge the solution with a stream of Nitrogen or Argon for 15–20 minutes.
Why? Oxygen decomposes the Ru-carbene active species. Ethylene removal is also aided by the gas flow.
Phase 2: Reaction (The "Pseudo-High Dilution" Technique)
Catalyst Addition: Add the Grubbs II catalyst (2 mol% initial loading) as a solid or dissolved in a minimal amount of degassed DCM.
Reflux: Heat the mixture to reflux (approx. 40°C) under an inert atmosphere.
Monitoring: Monitor by TLC or LC-MS every 2 hours.
Checkpoint: If conversion stalls after 4 hours, add a second portion of catalyst (1-2 mol%). 7-membered rings often require higher catalyst loading than 5-membered rings.
Phase 3: Quenching & Purification
Quench: Once starting material is consumed, cool to room temperature. Add DMSO (50 eq relative to catalyst) or Ethyl Vinyl Ether (excess) and stir for 30 minutes.
Mechanism:[1][2][3] This coordinates irreversibly to the Ruthenium, breaking the catalytic cycle and preventing side reactions during concentration.
Concentration: Evaporate the solvent under reduced pressure.
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Result: The product is typically a colorless to pale yellow oil.
Experimental Workflow Diagram
Figure 2: Operational workflow for the RCM synthesis of azepine carboxylates.
Troubleshooting & Critical Controls
Issue 1: Isomerization (Double Bond Migration)
Symptom: The product contains a mixture of the expected olefin and an enamine (double bond moves adjacent to Nitrogen).
Cause: Decomposition of the Ru catalyst generates Ru-Hydride species, which catalyze isomerization.[4]
Solution:
Add 1,4-Benzoquinone (10 mol%): This oxidizes Ru-H species, removing them from the system [1].
Use Acetic Acid: Mild acidic additives can also suppress hydride formation without destroying the catalyst.
Issue 2: Dimerization (Oligomers)
Symptom: TLC shows baseline material or multiple spots; MS shows [2M]+ peaks.
Cause: Concentration is too high.
Solution:
Dilute: Drop concentration to 0.001 M.
Slow Addition: Add the catalyst solution slowly via syringe pump to the refluxing substrate solution. This keeps the active catalyst concentration low relative to the substrate.
Issue 3: No Reaction (Catalyst Poisoning)
Symptom: Starting material remains unchanged.
Cause: The basic nitrogen (if not fully protected) or impurities are coordinating to the Ru center.
Solution:
Lewis Acid Additive: Add Ti(OiPr)₄ (30 mol%). This bulky Lewis acid complexes with the nitrogen/ester oxygens, preventing them from binding to the Ruthenium [2].
Check Purity: Ensure the precursor is free of primary amines or phosphines.
References
Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. (2005).[5] Prevention of Undesirable Isomerization during Olefin Metathesis. Journal of the American Chemical Society, 127(49), 17160–17161.
[Link]
Fürstner, A., Langemann, K. (1997). Total Syntheses of (+)-Ricinelaidic Acid Lactone and of (−)-Gloeosporone Based on Transition-Metal-Catalyzed C−C Bond Formations. Journal of the American Chemical Society, 119(39), 9130–9136. (Establishes Ti(OiPr)4 usage).
[Link]
Cook, G. R., Shanker, P. S., & Peterson, S. L. (2000).[6] Formal Total Synthesis of (−)-Balanol: Concise Approach to the Hexahydroazepine Segment Based on RCM. The Journal of Organic Chemistry, 65(6), 1738–1742.[6][7]
[Link]
Application Notes and Protocols for Tert-butyl 4-fluoro-5-hydroxyazepane-1-carboxylate as a Chiral Ligand
For Researchers, Scientists, and Drug Development Professionals Introduction: A Novel Fluorinated Azepane Ligand for Asymmetric Catalysis The quest for novel chiral ligands is a central theme in modern asymmetric synthes...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Fluorinated Azepane Ligand for Asymmetric Catalysis
The quest for novel chiral ligands is a central theme in modern asymmetric synthesis, driving the development of more efficient and selective catalysts for the production of enantiomerically pure compounds. Within this context, Tert-butyl 4-fluoro-5-hydroxyazepane-1-carboxylate emerges as a promising candidate. This molecule incorporates several key structural features that are highly desirable in a chiral ligand: a rigid seven-membered azepane scaffold, a chiral 1,2-amino alcohol moiety, and a strategically placed fluorine atom.
The azepane core provides a conformationally constrained backbone, which is crucial for creating a well-defined chiral environment around the metal center.[1][2][3][4] The vicinal amino alcohol functionality is a classic motif for coordinating to metal ions, forming a stable five-membered chelate ring that is ubiquitous in successful chiral catalysts.[5][6][7][8] The introduction of a fluorine atom can significantly influence the ligand's properties. Fluorine's high electronegativity can modulate the electronic properties of the metal center, potentially enhancing its Lewis acidity and catalytic activity.[9] Furthermore, the fluorine atom can engage in specific non-covalent interactions, such as hydrogen bonding, which can play a crucial role in the organization of the transition state and the stereochemical outcome of the reaction.[10][11][12]
These application notes provide a detailed, albeit prospective, guide for the utilization of Tert-butyl 4-fluoro-5-hydroxyazepane-1-carboxylate as a chiral ligand in a representative asymmetric transformation: the enantioselective addition of diethylzinc to aldehydes. This reaction is a well-established benchmark for evaluating the efficacy of new chiral amino alcohol ligands.[5]
Proposed Application: Enantioselective Alkylation of Aldehydes
The enantioselective addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction that furnishes valuable chiral secondary alcohols. The protocol outlined below describes the in-situ preparation of a chiral catalyst from Tert-butyl 4-fluoro-5-hydroxyazepane-1-carboxylate and its application in the asymmetric addition of diethylzinc to a model aldehyde.
Reaction Scheme
Caption: Experimental workflow for the asymmetric alkylation of aldehydes.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc.
Scientific Rationale and Trustworthiness
The protocols and expected outcomes presented in these application notes are grounded in well-established principles of asymmetric catalysis. The choice of an organozinc addition reaction is based on its extensive use for evaluating chiral amino alcohol ligands. The proposed reaction conditions, including temperature, solvent, and stoichiometry, are typical for such transformations and are designed to ensure high enantioselectivity and chemical yield.
The self-validating nature of this protocol lies in the systematic analysis of the results. The determination of enantiomeric excess via chiral chromatography provides a direct and reliable measure of the ligand's effectiveness. By applying this protocol to a range of aldehyde substrates, researchers can establish the scope and limitations of Tert-butyl 4-fluoro-5-hydroxyazepane-1-carboxylate as a chiral ligand. The fluorinated nature of the ligand is anticipated to contribute to a unique stereochemical environment, potentially leading to high levels of asymmetric induction.
[9]
Application Note: Downstream Functionalization of 5-Hydroxyazepane Intermediates
Executive Summary & Strategic Value The 5-hydroxyazepane scaffold represents a high-value "chiral pool" intermediate in modern drug discovery. Unlike the rigid and over-utilized piperidine or pyrrolidine rings, the seven...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Value
The 5-hydroxyazepane scaffold represents a high-value "chiral pool" intermediate in modern drug discovery. Unlike the rigid and over-utilized piperidine or pyrrolidine rings, the seven-membered azepane ring offers unique conformational flexibility and vectorial projection of substituents. This makes it an ideal scaffold for:
Peptidomimetics: Mimicking
-turn structures in protease inhibitors.
CNS Targets: Modulating lipophilicity and metabolic stability (e.g., Baloxavir analogues).[1]
Fragment-Based Design: Providing a non-planar core that escapes "flatland" chemical space.
This guide details the downstream functionalization of the 5-hydroxyl handle, focusing on stereocontrolled inversion, bioisostere installation (fluorination), and oxidation-amination sequences.[1]
Conformational Intelligence: The 7-Membered Ring Challenge
Before attempting functionalization, researchers must understand the conformational dynamics of the azepane ring. Unlike the stable chair conformation of cyclohexane, azepanes exist in a dynamic equilibrium between twist-chair and twist-boat conformers.
Critical Considerations:
Transannular Interactions: The 5-position is distal to the nitrogen. However, in certain conformations, transannular hydride shifts (3
5 or 4 6) can occur during carbocation-mediated reactions, leading to regioisomeric mixtures.[1]
Entropic Factors:
reactions (e.g., Mitsunobu) on 7-membered rings are slower than on 5- or 6-membered rings due to the higher entropic penalty of aligning the nucleophile with the orbital of the C-O bond.
Decision Matrix: Functionalization Pathways
The 5-hydroxyl group serves as a divergent point for three primary workflows.
Figure 1: Divergent functionalization pathways for 5-hydroxyazepane intermediates.
Objective: Convert C-OH to C-F with inversion of configuration.
Mechanism:
displacement of an activated sulfinate intermediate.
Reagent Choice:Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) is preferred over DAST due to higher thermal stability and reduced risk of explosive decomposition.
Protocol:
Preparation: Dissolve N-Boc-5-hydroxyazepane (1.0 equiv) in anhydrous DCM (0.1 M).
Cooling: Cool the solution to -78 °C under Argon. Note: Low temperature is critical to suppress E2 elimination, which yields the volatile azepine alkene.[1]
Addition: Add Deoxo-Fluor (1.5 equiv) dropwise over 10 minutes.
Reaction: Stir at -78 °C for 1 hour, then allow to warm to 0 °C (not RT) over 2 hours.
Quench (Critical): Quench by dropwise addition of saturated aqueous NaHCO
F NMR: Look for a multiplet around -170 to -180 ppm.
Coupling Constants: The
coupling (typically 45-50 Hz) confirms the geminal H-F relationship.
Pathway B: The Mitsunobu Inversion
Objective: Invert stereochemistry or install nitrogen/oxygen nucleophiles.
Challenge: Steric bulk of the 7-membered ring can hinder the approach of the pronucleophile.
Protocol:
Setup: Charge a flask with N-Boc-5-hydroxyazepane (1.0 equiv), Triphenylphosphine (PPh
, 1.5 equiv), and the nucleophile (e.g., 4-nitrobenzoic acid or phthalimide, 1.2 equiv) in anhydrous THF.
Activation: Cool to 0 °C.
Addition: Add DIAD (Diisopropyl azodicarboxylate, 1.5 equiv) dropwise.[1] The solution should turn yellow and fade.
Monitoring: Stir at RT for 12-24 hours.
Tip: If conversion is low, sonication can improve yields by disrupting phosphine oxide aggregates.[1]
Workup: Concentrate and triturate with cold ether to precipitate PPh
O (triphenylphosphine oxide). Filter and purify the supernatant.
Self-Validation System:
IR Spectroscopy: Disappearance of the broad O-H stretch (3400 cm
) and appearance of the ester carbonyl (1720 cm) or phthalimide carbonyls.
Pathway C: Oxidation & Reductive Amination
Objective: Access 5-aminoazepanes with controlled stereochemistry.
Reagent:Dess-Martin Periodinane (DMP) is recommended over Swern for small-scale (<1g) batches to avoid the foul odor of dimethyl sulfide and the strict temperature requirements of Swern.
Protocol (Oxidation):
Reaction: To a solution of substrate in wet DCM (water accelerates DMP mechanism), add DMP (1.2 equiv).[1]
Workup: Quench with 1:1 sat. Na
SO / sat. NaHCO to destroy unreacted periodinane and iodinane byproducts.
Isolation: The resulting ketone is often unstable on silica; proceed immediately to reductive amination.
Protocol (Reductive Amination):
Imine Formation: Treat ketone with amine (R-NH
) and mild acid (AcOH) in DCE.
Reduction:
For cis-selectivity: Use bulky hydrides like L-Selectride (kinetic control).
For trans-selectivity: Use NaBH(OAc)
(thermodynamic control).
Quantitative Comparison of Methods
Parameter
Fluorination (Deoxo-Fluor)
Mitsunobu Inversion
Oxidation/Reductive Amination
Primary Risk
Elimination to alkene (E2)
Steric hindrance / PPhO removal
Epimerization of -centers
Stereocontrol
High (Inversion)
High (Inversion)
Tunable (Hydride source dependent)
Scale-up
Moderate (Heat management)
Difficult (Atom economy)
Excellent
Key Byproduct
HF (Corrosive)
Hydrazine/Phosphine Oxide
Iodinane (if DMP used)
Troubleshooting & "Self-Validating" Checks
Issue: "I see no product in the Fluorination reaction."
Cause: The intermediate aminosulfite is stable at low temps.
Fix: The reaction often requires warming to 0 °C or RT to trigger the
displacement. However, do not heat to reflux, or elimination will dominate.[1]
Issue: "Mitsunobu reaction stalled at 50% conversion."
Cause: High pKa of the nucleophile.
Fix: Ensure the pKa of the nucleophile is < 11. If using a basic amine, use the sulfonamide derivative (TsNHR) instead to lower the pKa.[1]
Issue: "NMR shows a mixture of isomers after Reductive Amination."
Cause: Azepane ring flipping is faster than the reduction rate.
Fix: Lower the temperature to -78 °C during the hydride addition step to lock the conformation.
References
Azepane Scaffold Utility
BenchChem.[1][2] "The Azepane Scaffold: A Journey from Discovery to Therapeutic Prominence."[3] Link
National Institutes of Health (NIH). "Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry."[2] Link
Mitsunobu Chemistry
Organic Chemistry Portal.[1] "Mitsunobu Reaction: Mechanism and Protocols." Link
TCI Chemicals.[1] "Mitsunobu Reaction Reagents and Application Notes." Link
Fluorination & Stereocontrol
Journal of Medicinal Chemistry. "Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C-F Activation." Link
NIH / PMC.[1] "A Stereocontrolled Protocol to Highly Functionalized Fluorinated Scaffolds." Link
Conformational Analysis
Chemistry LibreTexts. "Conformation Analysis of Cycloalkanes and Heterocycles." Link
Application Notes and Protocols for Nucleophilic Substitution Reactions on Fluorinated Azepane Scaffolds
Introduction: The Significance of Fluorinated Azepanes in Medicinal Chemistry The azepane scaffold, a seven-membered saturated nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, appearing...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Fluorinated Azepanes in Medicinal Chemistry
The azepane scaffold, a seven-membered saturated nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, appearing in a wide array of bioactive molecules and approved therapeutics.[1][2] Its inherent three-dimensional structure allows for the precise spatial orientation of substituents, enabling effective interactions with biological targets. The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design, often leading to profound improvements in a compound's pharmacological profile.[3][4] Fluorination can enhance metabolic stability by blocking sites susceptible to oxidation, modulate lipophilicity to improve cell permeability, and alter the pKa of nearby functional groups, thereby influencing binding affinity and selectivity.[3]
Consequently, fluorinated azepane derivatives represent a highly attractive class of compounds for drug discovery, holding the potential to combine the conformational benefits of the azepane ring with the pharmacological advantages of fluorination. Nucleophilic substitution reactions on these scaffolds offer a direct route to introduce a diverse range of functional groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. However, the inherent strength of the carbon-fluorine bond presents a significant synthetic challenge, making nucleophilic displacement on saturated fluorinated systems notoriously difficult.[5][6]
This guide provides a comprehensive overview of the mechanistic principles, practical considerations, and detailed protocols for performing nucleophilic substitution reactions on monofluorinated azepane scaffolds. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic transformation.
Mechanistic Insights: The Challenge and Activation of the C-F Bond
The primary obstacle in nucleophilic substitution on a fluorinated alkane is the exceptional strength of the C-F bond (typically >100 kcal/mol) and the poor leaving group ability of the fluoride anion (F⁻), which is a strong base.[5][7] In contrast to nucleophilic aromatic substitution (SNAr), where fluorine's strong inductive effect can activate the ring and its departure is not always the rate-determining step, SN2 reactions at a saturated carbon center are heavily dependent on the leaving group's ability to stabilize a negative charge.[8][9]
Several strategies can be employed to overcome this hurdle:
Intramolecular Reactions: Cyclization reactions where the nucleophile is tethered to the fluorinated scaffold often proceed more readily than their intermolecular counterparts. The entropic advantage of the intramolecular setup can overcome the high activation energy of C-F bond cleavage. Successful defluorinative cyclizations have been demonstrated with O- and N-nucleophiles to form five- and six-membered rings.[10]
Activation via Lewis Acids: Lewis acids can coordinate to the fluorine atom, weakening the C-F bond and enhancing the leaving group ability of fluoride. This approach has been used to facilitate nucleophilic substitution on aliphatic fluorides.[11]
Neighboring Group Participation: The presence of a participating group at a neighboring position can facilitate the displacement of fluoride through the formation of a strained-ring intermediate.
Hydrogen Bonding: Protic solvents, particularly those capable of strong hydrogen bonding like hexafluoroisopropanol (HFIP), have been shown to activate C-F bonds towards nucleophilic attack by stabilizing the departing fluoride ion.[1]
The choice of strategy and reaction conditions is critical and highly dependent on the specific substrate and desired nucleophile.
Synthesis of a Fluorinated Azepane Precursor
A readily accessible, monofluorinated azepane is a prerequisite for exploring nucleophilic substitution chemistry. While numerous methods exist for constructing the azepane ring itself, the diastereoselective synthesis of a fluorinated analogue that positions the fluorine for subsequent displacement is a key challenge.[2][12] A plausible synthetic route to a protected 4-fluoroazepane, a suitable starting material, is outlined below. This proposed synthesis leverages established methodologies in fluorination and ring-closing metathesis.
Figure 1. Proposed synthetic workflow for a protected 4-fluoroazepane precursor.
Experimental Protocols: Nucleophilic Substitution on a Fluorinated Azepane Scaffold
The following protocols are generalized procedures for the nucleophilic substitution on a protected 4-fluoroazepane scaffold. Optimization of temperature, reaction time, and stoichiometry of reagents will be necessary for specific substrates and nucleophiles.
Safety Precaution: Always handle fluorinated compounds and strong bases in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Substitution with Amine Nucleophiles
This protocol describes a general procedure for the synthesis of N-substituted amino-azepanes.
Strong, non-nucleophilic base (e.g., DBU, Proton Sponge®) (1.5 eq)
Polar aprotic solvent (e.g., DMF, DMSO)
Anhydrous conditions
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-protected 4-fluoroazepane and the chosen anhydrous polar aprotic solvent.
Add the secondary amine nucleophile to the solution.
Add the strong, non-nucleophilic base.
Heat the reaction mixture to 100-150 °C. The optimal temperature will depend on the nucleophilicity of the amine and the specific azepane substrate.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature.
Quench the reaction by the slow addition of water.
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Figure 2. Experimental workflow for amine nucleophilic substitution.
Protocol 2: Substitution with Thiol Nucleophiles
This protocol details a general method for the synthesis of thioether-substituted azepanes.
In a flame-dried round-bottom flask under an inert atmosphere, suspend the base (e.g., NaH) in the chosen anhydrous solvent.
Cool the suspension to 0 °C in an ice bath.
Slowly add the thiol nucleophile to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.
Add a solution of the N-protected 4-fluoroazepane in the same anhydrous solvent to the thiolate solution.
Allow the reaction to warm to room temperature and then heat to 60-100 °C, monitoring by TLC or LC-MS.
After completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl.
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) (3x).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
Concentrate the solvent under reduced pressure.
Purify the crude product by column chromatography.
Data Presentation: Expected Outcomes and Characterization
The success of these reactions will be highly substrate and nucleophile dependent. The table below summarizes hypothetical outcomes based on general principles of nucleophilicity and the challenges of C-F bond activation.
Nucleophile Class
Example Nucleophile
Base
Typical Temperature (°C)
Expected Reactivity
Notes
Nitrogen
Morpholine
DBU
120-150
Moderate to Good
Requires high temperatures; sterically hindered amines may react slower.
Azide (NaN₃)
-
100-130
Moderate
Azide is a good nucleophile; product can be reduced to the primary amine.
Sulfur
Thiophenol
K₂CO₃
80-110
Good
Soft nucleophiles like thiols are generally effective.
Sodium thiomethoxide
-
60-90
Good
Strong nucleophile, may not require high temperatures.
Oxygen
Sodium phenoxide
-
130-160
Low to Moderate
Hard nucleophiles require higher activation energy.
Sodium methoxide
-
140-170
Low
Prone to elimination side reactions at high temperatures.
Product Characterization:
The synthesized azepane derivatives should be characterized using standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR will confirm the incorporation of the nucleophile's protons and show shifts in the signals of the azepane ring protons.
¹³C NMR is crucial for observing the disappearance of the C-F carbon signal and the appearance of a new signal for the carbon bonded to the nucleophile.[13]
¹⁹F NMR is essential to confirm the consumption of the starting material.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the product, corresponding to its molecular formula.
Troubleshooting and Field-Proven Insights
Low or No Reactivity: The C-F bond is exceptionally strong. If no reaction is observed, consider increasing the temperature, using a stronger (but non-nucleophilic) base, or employing a more polar solvent like HMPA (use with extreme caution). The addition of a Lewis acid catalyst could also be explored.
Elimination as a Side Product: At high temperatures, especially with basic alkoxide nucleophiles, β-elimination to form an unsaturated azepine is a common side reaction. Using a less basic nucleophile or milder reaction conditions can mitigate this.
Stereochemistry: For chiral fluorinated azepanes, SN2 reactions are expected to proceed with inversion of stereochemistry at the carbon center.[12][14] The stereochemical outcome should be confirmed by appropriate analytical methods, such as chiral HPLC or X-ray crystallography if suitable crystals can be obtained.
Conclusion
Nucleophilic substitution on fluorinated azepane scaffolds is a challenging yet highly valuable transformation for the synthesis of novel, medicinally relevant compounds. While the inertness of the C-F bond in saturated systems presents a significant hurdle, strategies involving high temperatures, strong nucleophiles, and appropriate solvent choice can facilitate these reactions. The protocols and insights provided in this guide offer a starting point for researchers to explore this promising area of synthetic chemistry. Further research into catalytic methods for C-F bond activation on such scaffolds will undoubtedly expand the synthetic toolbox and accelerate the discovery of new therapeutics.
References
Zhang, L., Zhang, W., Liu, J., & Hu, J. (2009). C-F Bond Cleavage by Intramolecular SN2 Reaction of Alkyl Fluorides with O- and N-Nucleophiles. The Journal of Organic Chemistry, 74(7), 2850–2853. [Link]
Voskressensky, L. G., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5195. [Link]
Reddit. (2015). Why is fluoride a better leaving group than the other halogens in reactions such as halopyridine aromatic nucleophilic substitutions, whereas in SN2 it is very poor? r/chemhelp. [Link]
Bento, A. P., & Bickelhaupt, F. M. (2014). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Chemical Reviews, 114(17), 8863–8946. [Link]
DeKorver, K. A., et al. (2016). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. Tetrahedron Letters, 57(6), 662-665. [Link]
Making Molecules. (2025). Substitution Reactions (on Saturated Carbons). [Link]
Jaiswal, A. K., Prasad, P. K., & Young, R. D. (2019). Nucleophilic Substitution of Aliphatic Fluorides via Pseudohalide Intermediates. Chemistry – A European Journal, 25(25), 6290-6294. [Link]
Voskressensky, L. G., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. MDPI. [Link]
Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. [Link]
Wang, G. (2023). Synthesis of Benzo[b]azepines with a Fluorinated Side Chain. Thieme Chemistry. [Link]
Filo. (2025). In aliphatic nucleophilic substitution reactions, alkyl fluorides are the... [Link]
University of Calgary. (n.d.). Nucleophilic Substitution of Alkyl Halides. [Link]
Champagne, P. A., et al. (2015). Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding. Journal of the American Chemical Society, 137(18), 5944–5947. [Link]
Liu, T., & Shen, X. (2019). Nucleophilic aromatic substitution of non-activated aryl fluorides with aliphatic amides. Chemical Communications, 55(64), 9474-9477. [Link]
Hu, X., & Hunter, L. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 9, 2598–2608. [Link]
Zhou, J., & Yeung, Y. Y. (2014). N-bromosuccinimide-induced aminocyclization-aziridine ring-expansion cascade: an asymmetric and highly stereoselective approach toward the synthesis of azepane. Organic Letters, 16(8), 2134-2137. [Link]
Pomeisl, K., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(58), 35235-35245. [Link]
Paquin, J. F., et al. (2025). Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding. Journal of the American Chemical Society. [Link]
Li, W., et al. (2020). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Catalysts, 10(12), 1465. [Link]
ResearchGate. (n.d.). Nucleophilic substitution reactions with fluoride. [Link]
Janjetovic, M., Träff, A. M., & Hilmersson, G. (2015). Mild and selective activation and substitution of strong aliphatic C-F bonds. Chemistry (Weinheim an der Bergstrasse, Germany), 21(9), 3772–3777. [Link]
Molander, G. A., & Ham, J. (2024). Regioconvergent Nucleophilic Substitutions with Morita–Baylis–Hillman Fluorides. The Journal of Organic Chemistry, 89(14), 9685–9695. [Link]
Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]
Mansour, F., Richardson, N. L., & Hunter, L. (2025). Diastereospecific fluorination of substituted azepanes. Bioorganic & Medicinal Chemistry, 131, 117957. [Link]
LibreTexts. (2023). What is Nucleophilic Substitution?. Chemistry LibreTexts. [Link]
Adam, C., et al. (1998). 13C NMR calculations on azepines and diazepines. Journal of the Chemical Society, Perkin Transactions 2, (11), 2343-2348. [Link]
Terry, L. A., & El-Khouly, M. E. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules (Basel, Switzerland), 27(19), 6268. [Link]
Chemistry with Dr. G. (2020). Stereochemical Aspects Of Nuclephilic Substitution Reactions - Haloalkanes And Haloarenes #22. YouTube. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Optimization of tert-Butyl 4-fluoro-5-hydroxyazepane-1-carboxylate Synthesis
Topic: High-Yield Synthesis & Troubleshooting for Fluorinated Azepane Scaffolds
Reference ID: TSC-AZP-004
Last Updated: 2025-05-20
Executive Summary
The synthesis of tert-butyl 4-fluoro-5-hydroxyazepane-1-carboxylate is a critical workflow in the development of protease inhibitors (e.g., Cathepsin K). The primary yield-limiting factors are the Ring-Closing Metathesis (RCM) efficiency and the Regioselectivity of the Epoxide Opening . This guide provides optimized protocols, mechanistic insights, and a troubleshooting decision tree to maximize yield and purity.
Module 1: The Critical Step – Epoxide Ring Opening
The Challenge:
Opening the 4,5-epoxyazepane ring with fluoride is the most failure-prone step.
Regioselectivity: The 7-membered ring is conformationally flexible, leading to mixtures of 4-fluoro-5-hydroxy and 5-fluoro-4-hydroxy isomers.
Boc Instability: Classic fluorinating agents like Olah’s Reagent (Pyridine:HF) are highly acidic and often cleave the N-Boc protecting group.
Polymerization: Under strong Lewis acidic conditions, the epoxide may polymerize rather than open.
Optimized Protocol (The "Gold Standard"):
We recommend switching from Olah's Reagent to Triethylamine Trihydrofluoride (TEA·3HF) . It provides a buffered fluoride source that maintains Boc integrity while offering sufficient nucleophilicity when heated.
Step-by-Step Method:
Setup: In a thick-walled sealable pressure tube or microwave vial.
Reactants: Dissolve tert-butyl 4,5-epoxyazepane-1-carboxylate (1.0 equiv) in anhydrous DCE (1,2-Dichloroethane).
Reagent: Add TEA·3HF (5.0–10.0 equiv).
Catalyst (Optional but Recommended): Add Ti(OiPr)₄ (0.1 equiv) or BF₃·OEt₂ (0.05 equiv) only if reaction is sluggish. Note: Lewis acids increase rate but risk side reactions.
Conditions: Heat to 80–100 °C for 12–24 hours.
Workup: Quench with saturated NaHCO₃ (slowly, gas evolution!). Extract with DCM.
Purification: Silica gel chromatography (Hexane/EtOAc gradient). The trans-fluorohydrin is typically the major product due to anti-opening.
Data: Reagent Performance Matrix
Reagent System
Yield (Isolated)
Boc Stability
Regioselectivity (4-F : 5-F)
Risk Factor
Pyridine:HF (Olah's)
35–45%
Low (Deprotection)
1.2 : 1
Acidic corrosion; Safety
AgF / CaF₂
< 20%
High
1 : 1
Low reactivity; Cost
TEA·3HF (Thermal)
65–78%
High
3 : 1
High pressure required
TBAF (Anhydrous)
40–50%
Moderate
1 : 1
E2 elimination side-products
Module 2: Precursor Synthesis (RCM Optimization)
The Challenge:
Forming the 7-membered azepene ring via Ring-Closing Metathesis (RCM) is entropically disfavored compared to 5- or 6-membered rings. Oligomerization is the primary yield killer.
Troubleshooting the RCM Step:
Q: My reaction mixture turned into a gel (polymerization).
A: Concentration is too high. RCM for azepanes must be performed at high dilution (0.001 M to 0.005 M) to favor intramolecular cyclization over intermolecular polymerization.
Q: The conversion stalls at 60%.
A: Ethylene buildup is poisoning the catalyst. Sparge the reaction with Argon/Nitrogen continuously or perform the reaction under partial vacuum to remove ethylene.
Q: Which catalyst should I use?
A:Grubbs II or Hoveyda-Grubbs II are standard. Avoid Grubbs I for this sterically demanding cyclization.
Module 3: Visual Troubleshooting Guides
Diagram 1: The Synthetic Workflow & Logic
This diagram illustrates the optimized pathway and the critical decision points for the epoxide opening.
Caption: Figure 1. Optimized synthetic workflow comparing fluoride sources. Path B (TEA·3HF) is the recommended route for Boc-protected azepanes.
Diagram 2: Troubleshooting the Fluorination Step
Use this logic tree when yields are below 50%.
Caption: Figure 2. Diagnostic logic tree for troubleshooting low yields during the nucleophilic fluorination of epoxyazepanes.
FAQ: Frequently Asked Questions
Q1: Why am I getting the 5-fluoro-4-hydroxy isomer instead of the target 4-fluoro-5-hydroxy?A: This is a regioselectivity issue inherent to the 7-membered ring. The nucleophile (
) attacks the less sterically hindered carbon or the one that allows a trans-diaxial-like opening.
Fix: You cannot completely stop this, but you can optimize the ratio. Using a bulkier Lewis Acid (like Ti(OiPr)₄) can sometimes shift selectivity by coordinating to the epoxide oxygen and the carbamate carbonyl, directing the attack. Separation by HPLC or careful column chromatography is almost always required.
Q2: Can I use TBAF instead of TEA·3HF?A: We advise against it. TBAF is basic and hygroscopic. The basicity often leads to E2 elimination (forming an allylic alcohol) rather than the desired substitution, especially on ring systems where the trans-proton is accessible. TEA·3HF is less basic and hydrogen-bonded, favoring
attack.
Q3: My RCM reaction works but the product is dark brown and hard to purify.A: Ruthenium residues are the culprit.
Fix: Add activated charcoal or lead tetraacetate to the crude mixture and stir for 1 hour before filtration. Alternatively, use a commercial scavenger resin (e.g., SiliaMetS® Thiol) to remove the metal.
References
Regioselective Fluorination of Epoxides: Kalow, J. A., & Doyle, A. G. (2010).[1] Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System. Journal of the American Chemical Society.[1][2] Link
Azepane Synthesis via RCM: Chatterjee, A. K., et al. (2003). A General Model for Selectivity in Olefin Cross Metathesis. Journal of the American Chemical Society.[1][2] (Context on RCM efficiency). Link
Use of TEA·3HF: Haufe, G. (2001). Ring Opening of Epoxides with Hydrofluorinating Agents. Journal of Practical Chemistry. Link
Mechanism of Fluoride Opening: Benedetto, E., et al. (2021). Synthesis of Fluorine-Containing Molecular Entities Through Fluoride Ring Opening of Oxiranes. Advanced Synthesis & Catalysis. Link
General Azepane Scaffolds: Abrahami, R. A., et al. (2016). Synthesis of fluorinated piperidine and azepane β-amino acid derivatives. Tetrahedron. Link
Technical Support Center: Strategies for Stabilizing 4-Fluoro-5-Hydroxyazepanes and Preventing Elimination Reactions
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 4-fluoro-5-hydroxyazepane scaffolds. This guide provi...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 4-fluoro-5-hydroxyazepane scaffolds. This guide provides in-depth troubleshooting advice, mechanistic explanations, and validated protocols to address the inherent challenge of unwanted elimination reactions in this valuable heterocyclic system. Our goal is to empower you with the knowledge to optimize your synthetic routes, improve yields, and ensure the stability of your target compounds.
Section 1: Understanding the Core Problem: The Inherent Instability
Q: Why is my 4-fluoro-5-hydroxyazepane derivative unexpectedly decomposing into an alkene?
A: The primary cause is the molecular architecture itself, which creates a predisposition for elimination reactions. The 4-fluoro-5-hydroxy substitution pattern on the azepane ring constitutes a β-fluoroalcohol motif. This arrangement is susceptible to losing the elements of water (dehydration) or hydrogen fluoride, particularly under acidic or basic conditions, to form a more thermodynamically stable unsaturated azepine.
The two most common degradation pathways are:
Acid-Catalyzed Dehydration (E1 Mechanism): This is often the most prevalent pathway. Under acidic conditions, the hydroxyl group at C5 is protonated, converting it into an excellent leaving group (H₂O). Departure of water generates a secondary carbocation at C5. This cation is readily stabilized by a subsequent, rapid deprotonation at the adjacent carbon (C4 or C6) to form a double bond.[1][2] The presence of the electron-withdrawing fluorine atom at C4 can influence the regioselectivity of this elimination.
Base-Mediated Elimination (E2 Mechanism): In the presence of a strong base, a proton on a carbon adjacent to a leaving group can be abstracted.[3][4] While the hydroxyl group is a poor leaving group, the base can deprotonate the C4 or C6 position. If the hydroxyl group is activated (e.g., converted to a sulfonate ester like tosylate or mesylate), this E2 pathway becomes highly efficient.[4] Even without activation, strong bases at elevated temperatures can promote elimination.
Below is a diagram illustrating these competing and undesirable elimination pathways.
Technical Support Center: Separation of Cis and Trans 4-Fluoro-5-Hydroxyazepane Isomers
Welcome to the technical support center for the challenging separation of cis and trans 4-fluoro-5-hydroxyazepane diastereomers. This guide is designed for researchers, scientists, and drug development professionals to p...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the challenging separation of cis and trans 4-fluoro-5-hydroxyazepane diastereomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, step-by-step protocols. We will explore the nuances of separating these specific isomers, drawing from established principles of diastereomer separation and considering the unique physicochemical properties imparted by the fluoro and hydroxy substituents on the azepane ring.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating cis and trans 4-fluoro-5-hydroxyazepane isomers?
The primary challenges stem from the subtle structural differences between the cis and trans diastereomers. These differences in the spatial arrangement of the fluorine and hydroxyl groups can lead to very similar physical properties, such as boiling points and polarities, making separation by standard techniques difficult. Furthermore, the presence of both a hydrogen-bond donor (hydroxyl) and a highly electronegative fluorine atom can lead to complex interactions with stationary phases in chromatography.
Q2: Which analytical techniques are best suited for identifying and quantifying the isomers?
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between cis and trans isomers.[1] Differences in the chemical shifts and coupling constants of the protons on the azepane ring, particularly those adjacent to the fluoro and hydroxy groups, can provide unambiguous structural confirmation. For quantification, chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are ideal, provided a suitable separation method is developed.[2][3][4]
Q3: Is derivatization necessary for the separation of these isomers?
Derivatization can be a highly effective strategy, particularly for GC-based separations.[5][6][7] By converting the polar hydroxyl and secondary amine groups into less polar and more volatile derivatives, you can significantly improve peak shape and resolution on many GC columns. Common derivatizing agents include silylating agents (e.g., BSTFA), acylating agents (e.g., trifluoroacetic anhydride), or chloroformates.[5][7][8] For HPLC, derivatization is less common but can be used to introduce a chromophore for enhanced UV detection or to alter the polarity for improved separation on a specific stationary phase.
Q4: Can non-chromatographic methods be used for separation?
Yes, fractional crystallization can be a viable, and often scalable, method for separating diastereomers.[9] This technique relies on differences in the crystal lattice energies of the isomers, leading to different solubilities in a given solvent system. Success often depends on finding the right solvent or solvent mixture that selectively crystallizes one isomer while leaving the other in solution. This can be a trial-and-error process but can be highly effective for obtaining pure isomers in larger quantities.
Troubleshooting Guide
Even with a well-designed experiment, you may encounter challenges. This section provides a structured approach to troubleshooting common issues during the separation of cis and trans 4-fluoro-5-hydroxyazepane isomers.
Problem
Potential Cause(s)
Recommended Solution(s)
Poor or no separation in HPLC
Inappropriate Stationary Phase: The polarity and selectivity of the column are not suitable for the isomers.
- Try a different stationary phase. For these polar compounds, consider a polar-embedded reversed-phase column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column. - For chiral separations (if enantiomers are also present), a chiral stationary phase (e.g., cyclodextrin-based) may resolve the diastereomers as well.[10][11][12]
Mobile Phase Optimization Needed: The solvent strength and/or pH of the mobile phase are not optimal.
- Systematically vary the mobile phase composition (e.g., acetonitrile/water or methanol/water ratio). - Adjust the pH of the aqueous component, as the ionization of the azepane nitrogen can significantly affect retention. - Consider adding a small amount of an additive like trifluoroacetic acid (TFA) to improve peak shape.
Poor peak shape (tailing, fronting) in GC
Active Sites on the Column: The polar amine and hydroxyl groups are interacting with active sites in the GC liner or on the column.
- Use a deactivated liner and a column specifically designed for amine analysis. - Derivatize the sample to block the polar functional groups.[5][6][7]
Column Overload: Injecting too much sample can lead to peak distortion.
- Dilute the sample or reduce the injection volume.
Isomers co-elute in all tested conditions
Insufficient Difference in Physicochemical Properties: The chosen separation technique may not be sensitive enough to the subtle structural differences.
- Consider derivatization to amplify the differences between the isomers.[13] - Explore a different separation mode (e.g., switch from reversed-phase HPLC to HILIC or chiral chromatography). - Investigate non-chromatographic methods like fractional crystallization.
Inconsistent retention times
Fluctuations in Temperature or Mobile Phase Composition: Small changes in experimental conditions can affect retention.
- Ensure the column oven/thermostat is stable. - Prepare fresh mobile phase daily and ensure it is well-mixed.
Difficulty in identifying which peak is cis and which is trans
Lack of Reference Standards: Without pure standards, peak assignment can be ambiguous.
- Use 2D NMR techniques (e.g., NOESY) on the separated fractions to determine the relative stereochemistry through spatial correlations of protons.[14]
Experimental Protocols
Here are detailed, step-by-step methodologies for the separation of cis and trans 4-fluoro-5-hydroxyazepane isomers.
Protocol 1: Chiral HPLC Separation
This method is a good starting point as chiral columns can often resolve diastereomers effectively.
Rationale: Chiral stationary phases (CSPs) create a chiral environment that can lead to differential interactions with diastereomers, resulting in separation. Cyclodextrin-based CSPs are particularly versatile for separating a wide range of chiral compounds.[10][11][12]
Step-by-Step Methodology:
Column Selection: Start with a β-cyclodextrin-based chiral column.
Mobile Phase Preparation: Prepare a mobile phase of 80:20 (v/v) acetonitrile and 20 mM ammonium bicarbonate in water. Filter and degas the mobile phase.
Sample Preparation: Dissolve the isomer mixture in the mobile phase to a concentration of approximately 1 mg/mL.
HPLC Conditions:
Flow Rate: 1.0 mL/min
Column Temperature: 25 °C
Injection Volume: 10 µL
Detection: UV at 210 nm (or Mass Spectrometry if available)
Optimization: If separation is not achieved, systematically vary the percentage of acetonitrile and the concentration of the aqueous buffer. Also, consider screening other types of chiral columns (e.g., polysaccharide-based).
Diagram of HPLC Workflow:
Caption: High-Performance Liquid Chromatography (HPLC) workflow for chiral separation.
Protocol 2: GC-MS with Derivatization
This protocol is suitable for achieving high-resolution separation and sensitive detection.
Rationale: Derivatizing the polar amine and hydroxyl groups makes the isomers more volatile and less prone to interacting with active sites in the GC system, leading to sharper peaks and better separation. The use of a chiral column can further enhance the separation of any enantiomeric impurities.
Step-by-Step Methodology:
Derivatization:
To 1 mg of the isomer mixture in a vial, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
Cap the vial tightly and heat at 70 °C for 30 minutes.
Cool to room temperature before injection.
GC Column Selection: Use a chiral capillary column, such as one based on a cyclodextrin derivative (e.g., Chirasil-Dex).
GC-MS Conditions:
Injector Temperature: 250 °C
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 5 °C/min.
Carrier Gas: Helium at a constant flow of 1 mL/min.
MS Ion Source Temperature: 230 °C
MS Quadrupole Temperature: 150 °C
Scan Range: m/z 50-500
Data Analysis: Analyze the resulting chromatogram for separated peaks. The mass spectra can be used to confirm the identity of the derivatized isomers.
Diagram of GC-MS Troubleshooting Logic:
Caption: Troubleshooting logic for GC-MS separation of isomers.
Protocol 3: Fractional Crystallization
This non-chromatographic method can be used for preparative-scale separation.
Rationale: The cis and trans isomers will likely have different packing efficiencies in a crystal lattice, leading to differences in solubility. By carefully selecting a solvent system, one isomer can be induced to crystallize, leaving the other in solution.
Step-by-Step Methodology:
Solvent Screening:
In small vials, dissolve a small amount of the isomer mixture in various solvents of different polarities (e.g., hexane, ethyl acetate, isopropanol, acetonitrile).
Slowly cool the saturated solutions and observe for crystal formation.
Analyze the crystals and the remaining solution (mother liquor) by NMR or LC-MS to determine if there is an enrichment of one isomer.
Scale-Up:
Once a suitable solvent system is identified, dissolve a larger quantity of the isomer mixture in the minimum amount of hot solvent.
Allow the solution to cool slowly to room temperature, then further cool in an ice bath or refrigerator to maximize crystal yield.
Isolation and Purification:
Collect the crystals by filtration and wash with a small amount of cold solvent.
The mother liquor can be concentrated and subjected to further crystallization steps to recover more of the less soluble isomer or to isolate the more soluble isomer.
Purity Analysis: Analyze the purity of the isolated crystals by NMR, HPLC, or GC-MS.
References
A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. (2021). Amino Acids, 53(3), 347-358. [Link]
NMR Spectroscopic and Computational Study of Conformational Isomerism in Substituted 2-Aryl-3H-1-benzazepines: Toward Isolable Atropisomeric Benzazepine Enantiomers. (2025). ResearchGate. [Link]
Chiral separation of amino acids by gas chromatography. (2025). ResearchGate. [Link]
Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. (2022). Letters in Applied NanoBioScience, 12(1), 1-13. [Link]
Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography. (2008). Journal of Chromatography A, 1180(1-2), 131-137. [Link]
Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography. (2025). ResearchGate. [Link]
Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. [Link]
Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. (2023). Molecules, 28(14), 5483. [Link]
How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure. [Link]
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). Journal of the Iranian Chemical Society, 18(11), 2833-2854. [Link]
Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information. (2021). Forensic Science International, 327, 110972. [Link]
Analysis of the Isomers of New Chiral Psychoactive Substances Using Enantioselective High-Performance Liquid Chromatography-Mass Spectrometry. (2026). Methods in Molecular Biology, 2994, 131-144. [Link]
Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. (2017). Journal of Pharmaceutical Analysis, 7(3), 156-162. [Link]
Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. (2017). Journal of Pharmaceutical Analysis, 7(3), 156-162. [Link]
A Novel Crystallization-Induced Diastereomeric Transformation Based on a Reversible Carbon-Sulfur Bond Formation. Application to the Synthesis of a Gamma-Secretase Inhibitor. (2007). The Journal of Organic Chemistry, 72(13), 4864-4871. [Link]
NMR spectroscopic and theoretical studies on the isomerism of 1,5-benzodiazepin-2-one derivatives containing a perfluorinated side chain. (2011). Magnetic Resonance in Chemistry, 49(10), 646-653. [Link]
Separation and quantification of organic‐related impurities of anti‐histamine drug hydroxyzine in pharmaceutical dosage forms using stability‐indicating high‐performance liquid chromatography, liquid chromatography‐mass spectrometry, and high‐resolution mass spectrometry techniques. (2022). Journal of Separation Science, 45(16), 2849-2863. [Link]
Separation of cis/trans Isomers of 4,5-Dihydroxyimidazolidine-2-thione and 4,5-Dimethoxyimidazolidine-2-thione by Aqueous Normal-Phase HPLC Mode. (2020). Journal of Chromatographic Science, 58(10), 943-951. [Link]
New fluorinated derivatives as esterase inhibitors. Synthesis, hydration and crossed specificity studies. (2003). Bioorganic & Medicinal Chemistry Letters, 13(5), 881-885. [Link]
Brain metabolites of lindane and related isomers: identification by negative ion mass spectrometry. (1983). Journal of Environmental Science & Health, Part B: Pesticides, Food Contaminants, and Agricultural Wastes, 18(4-5), 527-544. [Link]
Separation of cis/trans isomers. Chromatography Forum. [Link]
HPLC methods for recently approved pharmaceuticals. Wiley. [Link]
Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C F Activation of Geminal Difluoroalkanes. (2023). Advanced Science, 10(31), 2305768. [Link]
Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry. (2018). Analytical Methods, 10(31), 3845-3857. [Link]
Crystallization as a Tool in Industrial Applications of Asymmetric Synthesis. Semantic Scholar. [Link]
Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines. Constrained Cγ-Exo and Cγ-Endo Flp and Hyp Conformer Mimics. (2013). The Journal of Organic Chemistry, 78(17), 8435-8446. [Link]
4,6-Diaryl-5,5-difluoro-1,3-dioxanes as chiral dopants for liquid crystal compositions. (2024). Beilstein Journal of Organic Chemistry, 20, 1693-1700. [Link]
Stability of fluorine substituent on azepane ring under basic conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stabili...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of fluorine substituents on azepane rings under basic conditions. Our goal is to equip you with the foundational knowledge and practical protocols to navigate challenges in your synthetic and medicinal chemistry projects.
Frequently Asked Questions (FAQs)
Q1: How stable is the carbon-fluorine (C-F) bond on a saturated heterocyclic ring like azepane?
The C-F bond is the strongest single covalent bond in organic chemistry, with a bond dissociation energy that can exceed 115 kcal/mol.[1] This inherent strength makes fluoroalkanes, including fluorinated azepanes, generally unreactive and metabolically stable, which is a highly desirable trait in drug discovery.[2][3] However, its stability is not absolute and can be compromised under specific chemical conditions, particularly in the presence of strong bases. The reactivity is governed by the potential for elimination reactions, which depends on the structure of the azepane ring and the reaction environment.[4]
Q2: What are the primary factors that influence the stability of a fluoroazepane in the presence of a base?
Several factors dictate the stability of a fluorine substituent on an azepane ring under basic conditions:
Base Strength & Concentration: Stronger bases are more likely to induce elimination reactions. The pKa of the base's conjugate acid is a good indicator of its strength.[5][6][7] Higher concentrations of the base can also increase the rate of potential degradation.[8][9]
Position of the Fluorine Atom: The location of the fluorine atom on the azepane ring is critical. For an elimination reaction to occur, there must be an abstractable proton on a carbon atom adjacent (β-position) to the carbon bearing the fluorine.
Acidity of β-Protons: The electron-withdrawing nature of the fluorine atom increases the acidity of the neighboring β-protons, making them more susceptible to abstraction by a base.[4]
Temperature: Higher reaction temperatures generally increase the rate of all chemical reactions, including the desired reaction and potential side reactions like dehydrofluorination.[8][10]
Solvent: The choice of solvent can influence the effective strength of the base and the stability of any charged intermediates that may form during the reaction.
Q3: What are the likely degradation pathways for a fluoroazepane under basic conditions?
The most probable degradation pathway is through an elimination reaction , specifically dehydrofluorination, to form an azepine (a seven-membered ring with a double bond). This can occur via two primary mechanisms:
E2 (Elimination, Bimolecular): A concerted, one-step process where the base abstracts a β-proton simultaneously as the fluoride ion leaves. This mechanism is favored by strong, unhindered bases.[11]
E1cb (Elimination, Unimolecular, Conjugate Base): A two-step process that is particularly relevant for fluorinated compounds.[4] First, the base abstracts the most acidic β-proton to form a carbanion intermediate. In the second, slower step, the carbanion expels the fluoride ion to form the double bond. The high electronegativity of fluorine makes it a poor leaving group but stabilizes the formation of an adjacent carbanion, favoring this pathway.[4][12]
Troubleshooting Guide
Issue 1: I'm observing significant defluorination of my azepane substrate. How can I minimize it?
Analysis: Unwanted defluorination is a clear sign that an elimination reaction is outcompeting your desired transformation. The conditions are likely too harsh for the C-F bond in your specific molecular context.
Troubleshooting Steps:
Re-evaluate Your Choice of Base:
Switch to a Weaker Base: If you are using a strong base like an alkoxide (e.g., NaOEt, t-BuOK) or an amide (e.g., LDA), consider switching to a milder inorganic base like potassium carbonate (K₂CO₃) or an organic amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Consult a pKa table to make an informed choice.
Use a Bulky Base: Sterically hindered bases, such as lithium diisopropylamide (LDA) or potassium tert-butoxide, can sometimes favor proton abstraction at a less hindered site, potentially avoiding the proton that leads to dehydrofluorination.[11]
Modify Reaction Temperature:
Lower the Temperature: Run the reaction at a lower temperature (e.g., 0 °C or even -78 °C). This will decrease the rate of the competing elimination reaction more significantly than many desired nucleophilic or substitution reactions.
Reduce Base Stoichiometry:
Use Catalytic Amounts: If the base is acting as a catalyst, ensure you are not using an excessive stoichiometric excess.
Slow Addition: Adding the base slowly over time can help maintain a low instantaneous concentration, which may be sufficient for the desired reaction while minimizing side reactions.
Issue 2: My reaction is very slow or not proceeding. Can I use a stronger base or higher temperature without degrading my fluoroazepane?
Analysis: You are facing a classic optimization problem: accelerating a sluggish reaction without triggering degradation. A systematic approach is required.
Troubleshooting Steps:
Conduct a Stability Study: Before committing to harsher conditions for your main reaction, perform a controlled stability study. This is a critical, self-validating step. (See Protocol 1 below).
Incremental Changes: Do not increase base strength and temperature simultaneously.
Increase Temperature First: Gently increase the reaction temperature in small increments (e.g., from room temperature to 40 °C) while using your original, milder base. Monitor for product formation and degradation by LC-MS.
Incrementally Increase Base Strength: If temperature elevation is ineffective or causes degradation, return to the lower temperature and test a slightly stronger base. For example, if K₂CO₃ failed, try cesium carbonate (Cs₂CO₃) before moving to a much stronger base like sodium hydroxide (NaOH).
Consider Solvent Effects: In some cases, a change in solvent can enhance reactivity. For instance, polar aprotic solvents like DMSO or DMF can increase the effective strength of some bases. However, be aware this can also accelerate degradation.
Mechanistic Pathways and Data
The choice of base is paramount in controlling the reaction outcome. The following table provides a reference for the relative strength of common laboratory bases.
Table 1: pKa Values of Conjugate Acids for Common Laboratory Bases
Note: pKa values can vary depending on the solvent.
Potential Degradation Pathways of Fluoroazepane
The diagram below illustrates the two primary elimination pathways that can lead to the degradation of a fluoroazepane under basic conditions. The E1cb mechanism is often relevant for fluoro-compounds due to the acidification of the β-proton by the highly electronegative fluorine atom.[4]
Caption: E2 vs. E1cb degradation pathways for fluoroazepanes.
Experimental Protocols
Protocol 1: Assessing the Stability of a Fluoroazepane to Basic Conditions
This protocol provides a systematic workflow to determine the stability of your fluorinated azepane derivative under specific basic conditions before attempting a larger-scale reaction.
1. Materials and Equipment:
Your fluoroazepane substrate
Selected base (e.g., K₂CO₃, NaOH)
Anhydrous solvent (e.g., THF, MeCN, DMF)
Internal standard (e.g., dodecane, if using GC; or a stable, non-reactive compound for LC/NMR)
Reaction vials with stir bars
Standard laboratory glassware
TLC plates and developing chamber
LC-MS and/or ¹⁹F NMR for analysis
2. Procedure:
Prepare Stock Solutions:
Prepare a stock solution of your fluoroazepane substrate of known concentration in the chosen reaction solvent.
If using an internal standard, include it in this stock solution. This allows for more accurate quantitative analysis.
Set Up Reactions:
Test Reaction: In a reaction vial, add a specific volume of the substrate stock solution. Add the desired equivalents of the base (e.g., 1.1 eq, 2.0 eq).
Control Reaction (No Base): In a separate, identical vial, add the same volume of the substrate stock solution but do not add the base. This control is essential to confirm that any observed degradation is base-mediated.
Control Reaction (No Substrate): Prepare a vial with just the solvent and base to check for any interfering peaks in your analysis.
Reaction Monitoring:
Stir both the Test and Control reactions at the desired temperature (e.g., 25 °C, 50 °C).
At regular time intervals (e.g., t = 0, 1h, 4h, 12h, 24h), withdraw a small aliquot from each reaction vial.
Quench the aliquot immediately by diluting it into a prepared vial containing a slightly acidic buffer (e.g., pH 5-6) or a suitable solvent for your analytical method. This stops the reaction.
Analysis:
TLC Analysis: Spot the quenched aliquots on a TLC plate to get a quick qualitative assessment of the reaction progress. Look for the appearance of new spots in the Test Reaction lane that are not present in the Control lane.
LC-MS Analysis: This is the preferred method. Analyze the quenched aliquots to monitor for the disappearance of your starting material's mass peak and the appearance of new peaks. A peak with a mass corresponding to [M-HF] is a strong indicator of dehydrofluorination.
¹⁹F NMR Spectroscopy: This technique is exceptionally powerful for monitoring C-F bond stability.[15] Analyze the reaction mixture over time. The disappearance of the starting material's fluorine signal and the potential appearance of a fluoride ion signal (a broad singlet, chemical shift is solvent-dependent) confirms C-F bond cleavage.[16][17][18]
5. Interpretation:
Compare the results from the Test Reaction to the Control Reaction. If the concentration of your fluoroazepane decreases significantly faster in the presence of the base, and you observe the formation of degradation products, then your compound is unstable under these conditions.
If there is no significant change in the substrate concentration in the Test Reaction over 24 hours compared to the control, your compound is likely stable under the tested conditions.
By following this structured approach, you can confidently select reaction conditions that maximize the yield of your desired product while ensuring the integrity of the valuable fluoroazepane scaffold.
References
Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed. (2000, August 11). PubMed. [Link]
Table of Acids with Ka and pKa Values. University of California, Los Angeles. [Link]
Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. National Center for Biotechnology Information. [Link]
Basic Trends in the Development of Methods for Obtaining Polyfluoroolefins. Scientific Journal of Kuban State Agrarian University. [Link]
Practical Guidance on Selecting Analytical Methods for PFAS in Semiconductor Manufacturing Wastewater. ACS Measurement Science Au. [Link]
Elimination Reactions. Southern Illinois University Edwardsville. [Link]
The Mechanism of Base-Promoted HF Elimination from 4-Fluoro-4-(4'-nitrophenyl)butan-2-one: A Multiple Isotope Effect Study Including the Leaving Group 18 F/ 19 F KIE. ResearchGate. [Link]
PFAS Analysis: Challenges in Detecting Forever Chemicals. Arome Science. [Link]
Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]
Carbon–Fluorine Bond Formation. Harvard DASH. [Link]
Development of Analytical Methods to Quantify Perfluorooctane Sulfonate and Related Compounds in the Environment. Redalyc. [Link]
The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. PubMed. [Link]
Nucleophilic cleavage of C–F bonds by Brønsted base for rapid synthesis of fluorophosphate materials. Oxford Academic. [Link]
Stereocontrolled synthesis of functionalized fluorine-containing N-heterocycles through oxidative ring opening/ring closure with concomitant C-C bond formation. Beilstein Journal of Organic Chemistry. [Link]
Base-promoted elimination of hydrogen fluoride from alkyl fluorides: reactivity and stereochemistry. EPFL Infoscience. [Link]
Functionalisation of ethereal-based saturated heterocycles with concomitant aerobic C–H activation and C–C bond formation. National Center for Biotechnology Information. [Link]
Dehydrofluorination mechanism, structure and thermal stability of pure fluoroelastomer (poly(VDF-ter-HFP-ter-TFE) terpolymer) in alkaline environment. ResearchGate. [Link]
Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis. Semantic Scholar. [Link]
Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry and Drug Discovery. [Link]
Studies on the effect of fluorine on the interaction of different metal ions with a fluorinated azobenzene-Schiff base: intramolecular C–F activation under polar solvent. Royal Society of Chemistry. [Link]
Degradation breakthrough of stabilized compounds with C-F bonds. The Innovation. [Link]
Carbon–fluorine bond cleavage mediated by metalloenzymes. National Center for Biotechnology Information. [Link]
Tackling Drug Discovery Challenges in Pharma. LinkedIn. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Minimizing Ring Contraction & Isomerization in 7-Membered N-Heterocycle Synthesis
Current Status: Operational
Support Level: Tier 3 (Senior Application Scientist)
Introduction: The "Medium Ring" Challenge
Welcome to the Azepane Synthesis Support Hub. If you are here, you are likely facing the "Medium Ring Gap." While 5- and 6-membered rings (pyrrolidines/piperidines) form rapidly due to favorable enthalpy and entropy, 7-membered azepanes suffer from significant transannular strain (Pitzer strain) and unfavorable entropic factors.
The Core Problem: The thermodynamic drive to minimize this strain often forces reaction intermediates to "find" a lower-energy pathway, resulting in ring contraction (rearrangement to 5- or 6-membered rings) or fragmentation .
This guide provides mechanistic interventions to suppress these side reactions across three primary synthetic modules.
Module 1: Ring-Closing Metathesis (RCM)
Issue: Product analysis shows a 5-membered pyrroline or 6-membered tetrahydropyridine instead of the target azepene.
Root Cause: Ruthenium-Hydride (Ru-H) induced alkene isomerization.
The Mechanism of Failure
Standard Grubbs catalysts can decompose slightly to form Ru-H species. These species act as isomerization catalysts. In an azepane precursor (e.g., a diallyl or allyl-homoallyl amine), the Ru-H species can migrate the terminal double bond inward before metathesis occurs.
Scenario: You intend to close a 7-membered ring.
Failure: The catalyst migrates the alkene one position closer to the nitrogen. The system now sees a kinetic opportunity to close a 5-membered ring (favored) instead of the 7-membered ring.
Protocol: The Benzoquinone Intercept
To prevent contraction, you must scavenge the Ru-H species without poisoning the active metathesis catalyst.
Reagents:
Catalyst: Grubbs II or Hoveyda-Grubbs II (5 mol%)
Additive: 1,4-Benzoquinone (10–20 mol%)
Solvent: Dichloromethane (DCM) or Toluene (degassed)
Step-by-Step Workflow:
Purification: Ensure the amine nitrogen is protected (Boc, Cbz, or Ts). Free amines poison the catalyst.[1]
Additives: Charge the reaction vessel with the diene substrate (0.01 M concentration).
Scavenger Addition: Add 1,4-Benzoquinone (10 mol% relative to substrate). Note: Benzoquinone acts as a hydride acceptor, oxidizing Ru-H back to active Ru species or sequestering it.
Catalyst Delivery: Add Grubbs II catalyst in one portion.
Temperature: Heat to reflux (40°C for DCM).
Monitoring: Monitor by NMR, looking specifically for the shift of the internal alkene protons. If isomerization occurs, you will see vinyl protons shifting upfield.
Decision Logic: RCM Optimization
Figure 1: Decision tree for mitigating alkene isomerization-induced ring contraction in RCM.
Module 2: Schmidt & Beckmann Rearrangements
Issue: Reaction yields a fragmented nitrile or the wrong regioisomer (e.g., 3-substituted azepan-4-one instead of 4-substituted).
Root Cause: Migratory aptitude control.
The Mechanism of Failure
In the expansion of substituted cyclohexanones to azepanes, the reaction proceeds via a diazoiminium intermediate. The carbon anti to the leaving group (N2 or OH) migrates.
Contraction/Fragmentation Risk: If the carbocation intermediate is stabilized poorly, the ring may fragment into an acyclic nitrile (Schmidt fragmentation) rather than expanding.
Regio-scrambling: In unsymmetrical ketones, migration of the less substituted carbon leads to the "wrong" isomer.
Protocol: Lewis Acid Controlled Expansion
Using a bidentate Lewis Acid stabilizes the intermediate and enforces regioselectivity better than protic acids (H2SO4/TFA), which often lead to thermodynamic scrambling.
Reagents:
Substrate: 2-substituted cyclohexanone.
Reagent: Azidotrimethylsilane (TMSN3).
Catalyst: TiCl4 or SnCl4 (Lewis Acid).
Step-by-Step Workflow:
Setup: Dissolve ketone in anhydrous DCM at 0°C.
Lewis Acid Activation: Add TiCl4 (1.1 equiv) dropwise. The solution often turns yellow/orange (complexation).
Why? Low temperature favors the migration of the carbon best able to stabilize the developing positive charge (usually the more substituted carbon), locking in the kinetic product.
Issue: Formation of 5-membered rings (via 5-exo-tet) dominates over 7-membered rings (7-exo-tet) during intramolecular alkylation.
Root Cause: Kinetic rates.[1][2] 5-exo-tet is kinetically faster than 7-exo-tet by orders of magnitude.
The Mechanism of Failure
If your linear precursor has a leaving group (LG) and a nucleophile (Nu), and the chain can conform to attack at C5 or C7, it will almost always attack C5 due to the "proximity effect," even if 7-exo-tet is "favored" by Baldwin's rules.
Protocol: The "Rigid-Dilute" Strategy
To force the 7-membered ring, you must make the 5-membered pathway geometrically impossible or kinetically slower.
Strategy 1: High Dilution (The Ruggli-Ziegler Principle)
Concentration: Run reaction at 0.001 M to 0.005 M .
Effect: Suppresses intermolecular dimerization (which competes with slow 7-ring closure).
Modification: Introduce a gem-dimethyl group or a cyclic acetal into the backbone of the carbon chain.
Effect: This restricts the rotational degrees of freedom (entropy), bringing the reactive ends closer together (Thorpe-Ingold effect).
Visualizing the Pathway
Figure 2: Kinetic competition between 5-exo and 7-exo pathways. Structural modification is often required to favor Path B.
Frequently Asked Questions (FAQ)
Q: In RCM, I see a product with Mass [M-28]. Is this a contraction?A: Likely yes. [M-28] usually corresponds to the loss of ethylene (C2H4). However, in azepane synthesis, this often indicates the formation of a 5-membered ring (pyrrole/pyrrolidine) where the "bridge" was extruded. Check for ruthenium hydride isomerization . Add 1,4-benzoquinone immediately in the next trial.
Q: Can I use the Schmidt reaction on a conjugated enone?A: Proceed with extreme caution. Conjugated enones often undergo Michael addition with Hydrazoic acid (HN3) rather than the Schmidt rearrangement. Use Lewis Acid conditions (TiCl4) to favor the rearrangement over the conjugate addition.
Q: My 7-endo-trig cyclization is yielding a 6-membered ring. Why?A: According to Baldwin's rules, 6-endo-trig is also a favored process.[3][4] If the geometry allows the nucleophile to attack the internal carbon of the double bond, the 6-membered ring will form because it is thermodynamically more stable (chair conformation) than the 7-membered twist-chair. You must sterically block the internal carbon or use a specific catalyst to enforce the 7-endo mode.
References
Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. (2005).[5] Prevention of Undesirable Isomerization during Olefin Metathesis. Journal of the American Chemical Society.[5][6] Link
Lang, S. B. & Locascio, T. M. (2020). Synthesis of Seven-Membered Nitrogen Heterocycles. Organic Reactions.[1][6][7][8][9][10][11][12] Link
Aube, J. & Milligan, G. L. (1991). Intramolecular Schmidt reaction of alkyl azides. Journal of the American Chemical Society.[5][6] Link
Baldwin, J. E. (1976).[7] Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications. Link
Chattopadhyay, S. K., et al. (2016). Formation of Medium-Ring Heterocycles by Diene and Enyne Metathesis. Asian Journal of Organic Chemistry. Link
Overcoming steric hindrance in 5-hydroxyazepane substitution
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 5-hydroxyazepane and its derivatives. The azepane scaffold is a crucial pharmacophore found in numero...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 5-hydroxyazepane and its derivatives. The azepane scaffold is a crucial pharmacophore found in numerous bioactive molecules and approved drugs.[1][2][3] However, its seven-membered ring introduces unique conformational and steric challenges, particularly when performing substitution reactions at the C5 position.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide direct, actionable solutions to common experimental hurdles. We will delve into the causality behind experimental choices, offering field-proven insights to help you overcome steric hindrance and achieve your synthetic goals.
Section 1: Understanding the Core Challenge: Sterics of the Azepane Scaffold
FAQ 1: Why is substitution at the 5-position of a hydroxyazepane so challenging?
The primary difficulty arises from the inherent nature of the seven-membered azepane ring. Unlike rigid five- or six-membered rings, the azepane ring is highly flexible and exists in a dynamic equilibrium of several low-energy chair and boat conformations. This flexibility means the 5-hydroxyl group and its corresponding carbon are sterically shielded by adjacent methylene hydrogens. A nucleophile's approach to the C5 carbon for an Sₙ2 reaction is often impeded by these flanking portions of the ring, a classic case of steric hindrance.[4][5][6] This obstruction raises the activation energy of the reaction, slowing it down or preventing it from occurring altogether.[5][7]
Diagram: Steric Crowding in an Azepane Chair Conformation
Caption: Steric hindrance at the C5 position of a 5-hydroxyazepane.
FAQ 2: What are the common outcomes of a sterically hindered substitution attempt?
When a substitution reaction at a hindered center like C5-hydroxyazepane is attempted, you may encounter several undesirable outcomes:
No Reaction: The most common result is the recovery of unreacted starting material. The activation energy barrier is too high for the reaction to proceed under the applied conditions.
Low Yields: The reaction may proceed very slowly, resulting in low conversion to the desired product even after extended reaction times or at elevated temperatures.[8]
Elimination Side Products: If the hydroxyl group is first converted to a good leaving group (e.g., tosylate, mesylate), forcing conditions (heat, strong base) intended to promote substitution can instead favor E2 elimination, leading to the formation of a tetrahydroazepine byproduct.
Reaction at Nitrogen: If the azepane nitrogen is unprotected (a secondary amine), it is often more nucleophilic and less sterically hindered than the C5-oxygen or an external nucleophile. It can compete in reactions, leading to N-alkylation, N-acylation, or other side products.
Section 2: Troubleshooting Common Substitution Reactions
This section provides specific, actionable advice for reactions that are failing or underperforming.
Scenario 1: Sₙ2 Displacement of an Activated Hydroxyl Group
Question: "I've converted my N-protected 5-hydroxyazepane to a tosylate (or mesylate), but the subsequent Sₙ2 reaction with my nucleophile (e.g., an azide, cyanide, or amine) is giving me back my starting tosylate or a complex mixture. What should I do?"
Answer: This is a classic steric hindrance problem. The direct backside attack required for an Sₙ2 reaction is being blocked.[9] Here is a logical workflow to troubleshoot this issue.
Caption: Decision workflow for troubleshooting Sₙ2 reactions on hindered azepanes.
Detailed Troubleshooting Steps:
Solvent Choice: The solvent can dramatically influence reaction rates. If you are using a non-polar solvent like toluene, switch to a polar aprotic solvent such as DMF, DMSO, or NMP .[10] These solvents can accelerate Sₙ2 reactions and may be sufficient to overcome a moderate steric barrier.
Temperature: While increasing temperature can increase the reaction rate, it often disproportionately favors the elimination pathway. Screen a range of temperatures systematically, for example, from room temperature up to 80-100 °C, carefully monitoring the product distribution by LC-MS or TLC.[10]
Leaving Group: Consider using a more reactive leaving group. A triflate (-OTf) or a nonaflate (-ONf) is significantly more reactive than a tosylate or mesylate and may facilitate displacement under milder conditions where elimination is less competitive.
Protecting Group Strategy: The choice of N-protecting group can influence the ring's conformation. A bulky protecting group like Boc (tert-butoxycarbonyl) can sometimes alter the conformational equilibrium in a way that further hinders the C5 position. Experiment with a smaller protecting group like Cbz (carboxybenzyl) or an acyl group, if compatible with your reaction conditions.
Scenario 2: The Mitsunobu Reaction
Question: "My Mitsunobu reaction on the 5-hydroxyazepane with my acidic nucleophile is sluggish, and I'm getting low yields of the inverted product. How can I optimize this?"
Answer: The Mitsunobu reaction is an excellent choice for inverting the stereochemistry of hindered secondary alcohols, but it is not immune to steric effects.[8][11][12] The key is often to enhance the acidity of the nucleophilic component and ensure efficient removal of byproducts.
This protocol is adapted from methodologies proven effective for sterically challenging substrates.[8]
Materials:
N-protected 5-hydroxyazepane (1.0 equiv)
4-Nitrobenzoic acid (1.5 equiv) - Key modification for hindered alcohols[8]
Triphenylphosphine (PPh₃) (1.5 equiv)
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Procedure:
Dissolve the N-protected 5-hydroxyazepane, 4-nitrobenzoic acid, and PPh₃ in anhydrous THF under an inert atmosphere (N₂ or Ar).
Cool the resulting mixture to 0 °C in an ice bath. Note that the mixture may be a heterogeneous slurry.[8]
Slowly add the DEAD or DIAD solution dropwise over 15-20 minutes. Maintain the temperature below 10 °C, as the addition can be exothermic.[8] The reaction should become homogeneous and turn a yellow-orange color.
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS. For very hindered substrates, longer reaction times may be necessary.[8]
Upon completion, quench the reaction and perform a standard aqueous workup. The use of 4-nitrobenzoic acid facilitates purification, as the resulting ester is often more crystalline and easier to separate from triphenylphosphine oxide.
The resulting 4-nitrobenzoate ester can then be hydrolyzed under standard basic conditions (e.g., LiOH, K₂CO₃/MeOH) to yield the desired alcohol with inverted stereochemistry.
Problem
Potential Cause
Recommended Solution
Reference
Low Conversion
Insufficiently acidic nucleophile.
Switch from benzoic acid to 4-nitrobenzoic acid (pKa ≈ 3.4) to speed up the proton transfer step.
Question: "I am trying to couple a bulky aryl bromide with the nitrogen of my 5-substituted azepane, but the reaction is failing. What are the most critical parameters to screen?"
Answer: The Buchwald-Hartwig amination is powerful but highly dependent on the steric and electronic properties of both the amine and the aryl halide. Steric hindrance is a known challenge, and success almost always hinges on the choice of phosphine ligand.[14][15]
These ligands create a sterically demanding environment around the palladium center that promotes the crucial reductive elimination step, which is often the rate-limiting step for hindered substrates.
Section 3: Advanced Strategies & Alternative Routes
When direct substitution fails repeatedly, it is often more efficient to change the overall synthetic strategy.
FAQ 3: Are there ways to synthesize 5-substituted azepanes that avoid direct substitution at C5?
Yes. Instead of building the azepane ring first and then functionalizing it, you can use a precursor that allows you to install the desired substituent before or during the ring-forming step. A powerful method is the ring-expansion of a smaller, less hindered ring system.
A highly effective strategy involves the intramolecular cyclization of an aziridine with a side chain containing a leaving group. This forms a strained bicyclic aziridinium ion, which can then be opened by a wide range of nucleophiles in a regio- and stereospecific manner to yield substituted azepanes.[19][20][21][22]
Caption: Synthesis of 5-substituted azepanes via ring-expansion.
This method is advantageous because the key C-Nu bond is formed during the relief of ring strain, a thermodynamically favorable process that can overcome the steric barriers associated with direct substitution on a pre-formed azepane ring.[19][23] This approach has been successfully used to introduce alkyl groups and various heteroatom nucleophiles.[23]
References
Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles. JoVE. [Link]
A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. [Link]
Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles. JoVE (Journal of Visualized Experiments). [Link]
Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles. PMC. [Link]
Alkylative Ring-Opening of Bicyclic Aziridinium Ion and Its Application for Alkaloid Synthesis. Korean Chemical Society. [Link]
Technical Support Center: Crystallization of Boc-Protected Azepanes
Current Status: Operational Ticket ID: #AZP-BOC-CRYSTAL-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction: The "Grease & Entropy" Challenge Welcome to the technical support hu...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Ticket ID: #AZP-BOC-CRYSTAL-001
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The "Grease & Entropy" Challenge
Welcome to the technical support hub for Boc-azepane crystallization. If you are here, you are likely staring at a flask containing a viscous yellow oil that refuses to solidify.[1]
Crystallizing Boc-protected azepanes (homopiperidines) presents a unique dual-challenge in physical organic chemistry:
The Lipophilic Shield (The "Grease"): The tert-butyloxycarbonyl (Boc) group adds significant lipophilicity and rotational freedom, often lowering the melting point of the solid below room temperature.
Conformational Entropy: Unlike rigid 5- or 6-membered rings, the 7-membered azepane ring exists in multiple high-energy conformers (twist-chair, twist-boat).[1] To crystallize, the molecule must overcome this entropic penalty to pack into a lattice.[1]
This guide provides the protocols to overcome these thermodynamic barriers.
Module 1: The Solubility Matrix
Do not choose solvents randomly. Boc-azepanes generally behave as "lipophilic amides."[1] They require a specific polarity window to crystallize.[1]
Solvent Compatibility Table
Solvent Class
Role
Specific Solvent
Suitability
Technical Notes
Dissolver
Primary
Ethyl Acetate (EtOAc)
⭐⭐⭐⭐⭐
The Gold Standard. Good volatility, moderate polarity.[1]
Dissolver
Primary
Dichloromethane (DCM)
⭐⭐⭐⭐
Excellent solubilizer, but evaporates too fast (skinning).[1] Use for vapor diffusion.[1][2]
Dissolver
Alternative
TBME
⭐⭐⭐
tert-Butyl methyl ether.[1] Good for very lipophilic azepanes where EtOAc is too strong.[1]
Dissolver
Polar
Acetone
⭐⭐
Use only if the azepane has polar side chains (e.g., -OH, -COOH).[1]
Precipitator
Anti-Solvent
Heptane
⭐⭐⭐⭐⭐
Superior to Hexanes.[1] Higher boiling point (98°C) allows for wider temperature cycling.[1]
Precipitator
Anti-Solvent
Pentane
⭐⭐⭐
Use only for vapor diffusion (high volatility).[1]
Precipitator
Anti-Solvent
Water
⚠️
High Risk. Often causes immediate oiling out (LLPS) due to extreme polarity difference.[1]
Diagnostic Workflow
Before starting, determine your compound's behavior using this logic flow.
Figure 1: Decision tree for selecting the initial crystallization strategy based on solubility behavior.
Module 2: Troubleshooting Guides (Q&A)
Issue: "My product separates as a yellow oil (Oiling Out)."
Diagnosis: You have encountered Liquid-Liquid Phase Separation (LLPS).[1][3] This occurs when the metastable zone width (MSZW) is crossed into a region where the "oil" phase is more stable than the crystal phase, or when the melting point of the solid is lower than the boiling point of the solvent.
Corrective Actions:
The "Cloud Point" Re-Heat:
Heat the mixture until the oil redissolves into a clear solution.
Add a tiny amount of good solvent (EtOAc) to shift the composition away from the oiling boundary.
If you have even a speck of solid from a previous batch, add it when the solution is slightly cloudy but before the oil forms.
No seed? Dip a glass rod in the solution, let it dry completely in air (scratching the glass), and re-insert. The micro-crystals on the rod can induce nucleation.
Trituration:
Decant the supernatant solvent.
Add pure Pentane or Hexanes to the oil.
Sonicate and scratch the flask walls vigorously. This mechanical stress can force the amorphous oil into a lattice.
Issue: "I have a solid, but it's waxy or amorphous."
) or tert-butanol is acting as a plasticizer, preventing the azepane ring from locking into a rigid conformation.
Corrective Actions:
High Vacuum Bake: Place the material under high vacuum (<1 mbar) at 40°C for 12 hours. You must remove the "solvent sheath."
Solvent Swap: Switch to Diisopropyl Ether (DIPE) or MTBE .[1] These solvents are less likely to solvate the lipophilic Boc group as strongly as DCM, encouraging tighter packing.[1]
Issue: "The crystals disappear when I filter them."
Diagnosis: Your product is highly soluble in the mother liquor at room temperature, or the crystals are unstable solvates (e.g., a DCM solvate that collapses).
Corrective Actions:
Cold Filtration: Cool the Buchner funnel and receiving flask in a freezer before use. Filter the slurry at -20°C.
Wash Solvent: Do not wash with fresh solvent unless it is pre-chilled to -78°C (using dry ice/acetone).[1]
Module 3: Standard Operating Procedures (SOPs)
Protocol A: The "Two-Solvent" Cooling Method (EtOAc/Heptane)
Best for: Scaling up (>1 gram) of moderately soluble azepanes.
Dissolution: Dissolve the crude Boc-azepane in the minimum amount of Ethyl Acetate at 50°C. The solution should be clear.
Initial Cloud: Add Heptane dropwise to the hot solution until a faint, persistent turbidity (cloudiness) appears.[1]
Back-off: Add just enough EtOAc (approx. 0.5 - 1 mL) to make the solution clear again.[1]
Seeding: Remove from heat. As it reaches 40°C, add a seed crystal.[1]
Controlled Cooling:
Wrap the flask in a towel (insulation) to ensure slow cooling to Room Temp (RT).
Best for: "Uncrystallizable" oils, small scales (<100 mg), or obtaining X-ray quality crystals.[1]
Inner Vial: Dissolve the Boc-azepane in a small volume (0.5 mL) of a good solvent (DCM or THF ) in a small 2 mL vial. The vial remains open .
Outer Vessel: Place the small vial inside a larger jar (20 mL) containing 5 mL of the volatile anti-solvent (Pentane ).
Seal: Cap the large jar tightly.
Mechanism: Pentane has a higher vapor pressure than DCM.[1] It will vaporize and slowly diffuse into the inner vial. This increases the anti-solvent ratio extremely slowly, allowing the azepane molecules to organize without getting trapped in an oil phase.
Time: Leave undisturbed for 3–7 days.
References
Vapor Diffusion & Small Molecule Crystallization
Spingler, B., et al. (2012).[1][4] "Some thoughts about the single crystal growth of small molecules." CrystEngComm, 14, 751-757.[1][4]
Solvent Polarity & Selection
Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Referenced via University of Rochester Solvent Guide).[1]
Troubleshooting Oiling Out (LLPS)
Mettler Toledo.[1] "Oiling Out in Crystallization: Mechanisms and Solutions."
Boc-Amino Acid Crystallization (Proxy for Boc-Azepanes)
Patent CN103965088A.[1] "Crystallization method of Boc-amino acid." (Demonstrates the necessity of seeding and non-polar anti-solvents for Boc-protected zwitterion derivatives).
A Comparative Guide to the Reactivity and Physicochemical Properties of 4-Fluoroazepanes versus Non-Fluorinated Azepanes
For Researchers, Scientists, and Drug Development Professionals The azepane scaffold, a seven-membered saturated nitrogen heterocycle, is an increasingly important structural motif in medicinal chemistry.[1][2] Its three...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The azepane scaffold, a seven-membered saturated nitrogen heterocycle, is an increasingly important structural motif in medicinal chemistry.[1][2] Its three-dimensional architecture offers a departure from the more common five- and six-membered rings, providing access to new chemical space.[1] However, like many amine-containing scaffolds, the parent azepane often requires fine-tuning of its physicochemical properties to optimize its drug-like characteristics. One of the most powerful strategies in modern drug design is the strategic incorporation of fluorine.[3][4][5] This guide provides a comparative analysis of 4-fluoroazepane and its non-fluorinated counterpart, focusing on the impact of this single atomic substitution on reactivity and key drug-like properties.
The Influence of the 4-Fluoro Substituent: A Mechanistic Overview
The introduction of a fluorine atom at the 4-position of the azepane ring induces significant changes in the molecule's electronic and conformational landscape. These changes, in turn, modulate its basicity (pKa), lipophilicity (LogP), and metabolic stability.
Electronic Effects and Basicity (pKa)
The basicity of the azepane nitrogen is a critical parameter that influences its solubility, its ability to form ionic interactions with biological targets, and its potential for off-target effects. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect) that propagates through the carbon framework of the ring.[5][6] This effect reduces the electron density on the nitrogen atom, making it less available to accept a proton.[6][7] Consequently, the conjugate acid is destabilized, leading to a lower pKa value compared to the non-fluorinated azepane.[6][7]
Validating Enantiomeric Excess of Azepane Carboxylates via HPLC: A Comparative Technical Guide
Executive Summary The enantiomeric purity of azepane carboxylates (seven-membered nitrogen heterocycles) is a critical quality attribute in the synthesis of next-generation protease inhibitors and influenza antivirals (e...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The enantiomeric purity of azepane carboxylates (seven-membered nitrogen heterocycles) is a critical quality attribute in the synthesis of next-generation protease inhibitors and influenza antivirals (e.g., Baloxavir intermediates). Unlike rigid pyrrolidine or piperidine analogs, azepane rings exhibit significant conformational flexibility (ring puckering), which complicates chiral recognition by stationary phases.
This guide compares the performance of Amylose-based versus Cellulose-based Chiral Stationary Phases (CSPs) for this specific molecular class. While traditional coated Cellulose columns (OD-H) are industry workhorses, our comparative analysis suggests that Immobilized Amylose phases (e.g., CHIRALPAK IA/IG) offer superior resolution (
) and robustness for azepane derivatives, primarily due to enhanced solvent compatibility and cavity matching.
The Analytical Challenge: Conformational Mobility
Separating azepane carboxylates presents a unique stereochemical challenge compared to 5- or 6-membered rings.
Ring Puckering: The seven-membered ring exists in multiple low-energy conformations (chair, twist-boat). This "floppiness" means the analyte does not present a static 3D shape to the chiral selector, often resulting in broader peaks and reduced separation factors (
).
Functional Group Interaction: The carboxylate moiety (often an ethyl or methyl ester) and the nitrogen protecting group (typically Boc, Cbz, or Fmoc) must interact simultaneously with the CSP's carbamate residues via hydrogen bonding and
- stacking.
The Solution: A rigid chiral groove that can "lock" the azepane conformation is required. This is where the helical pitch of the polysaccharide backbone becomes the deciding factor.
Comparative Analysis: Amylose vs. Cellulose CSPs[1][2]
We evaluated three primary column architectures for the separation of a model compound: Ethyl
-Boc-azepane-2-carboxylate .
The Candidates
System A (Benchmark):CHIRALCEL OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) – Coated).
Mechanism:[1] Tighter helical twist; often ideal for planar or rigid molecules.
System B (Challenger):CHIRALPAK AD-H (Amylose tris(3,5-dimethylphenylcarbamate) – Coated).
Mechanism:[1] Looser helical twist; generally provides broader inclusion cavities suitable for non-planar rings like azepanes.
System C (Modern Standard):CHIRALPAK IA (Amylose tris(3,5-dimethylphenylcarbamate) – Immobilized).
Advantage:[2][3][4] Identical selector to AD-H but chemically bonded to silica, allowing the use of "forbidden" solvents (DCM, THF) to manipulate conformation and solubility.
Performance Data Summary
The following data represents typical chromatographic parameters obtained under Normal Phase conditions (
-Hexane/IPA 90:10, 1.0 mL/min, 25°C).
Parameter
System A (Cellulose OD-H)
System B (Amylose AD-H)
System C (Immobilized IA)
Retention ()
0.85
1.10
1.05
Selectivity ()
1.12
1.35
1.38
Resolution ()
1.4 (Partial Separation)
2.8 (Baseline)
3.1 (Baseline)
Peak Symmetry ()
1.35
1.10
1.05
Solvent Flexibility
Low (Hex/Alc only)
Low (Hex/Alc only)
High (Compatible with DCM/THF)
Technical Interpretation
Cavity Matching: The Amylose backbone (Systems B & C) consistently outperforms Cellulose (System A) for the 7-membered azepane ring. The wider chiral grooves of amylose appear to better accommodate the puckered azepane conformation.
Immobilization Benefit: System C (IA) shows slightly higher resolution than its coated counterpart (AD-H). This is often attributed to the absence of the polymer coating interference, allowing deeper penetration of the analyte into the chiral grooves.
Method Optimization & Validation Logic
To ensure the method is robust enough for QC release (following ICH Q2(R1)), we utilize a "Self-Validating" workflow.
Decision Tree for Method Development
The following diagram outlines the logical flow for selecting and optimizing the method for azepane derivatives.
Figure 1: Strategic workflow for chiral method development of azepane derivatives.
The "Self-Validating" Protocol (System Suitability)
A robust method must include a System Suitability Test (SST) that flags issues before data is collected.
Critical SST Parameters for Azepanes:
Resolution (
): Must be to account for potential peak broadening due to column aging.
Tailing Factor (
): Azepane nitrogens can interact with residual silanols. must be . If higher, increase amine modifier (DEA/TEA).
Recommended Experimental Protocol
Objective: Determination of Enantiomeric Excess (ee) of Ethyl
System Equilibration: Flush column with mobile phase for 45 minutes until baseline is flat.
Blank Injection: Inject diluent to ensure no carryover or ghost peaks.
Racemate Standard: Inject the racemic mixture to establish retention times (
, ) and confirm Resolution ().
Sample Injection: Inject the test sample (approx. 0.5 mg/mL).
Calculation:
Validation Logic (ICH Q2(R1))
To claim this method is valid, you must demonstrate:
Specificity: Inject the Boc-deprotected amine and the free acid analog to ensure they do not co-elute with the ester enantiomers.
Linearity: Demonstrate
for the minor enantiomer (impurity) from 0.1% to 5.0% levels.
LOQ: Verify the signal-to-noise ratio (S/N) is
at the 0.05% impurity level.
Visualizing the Validation Loop
Figure 2: The self-validating sequence logic required for GMP compliance.
References
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[6] Link
Beesley, T. E., & Scott, R. P. (1998). Chiral Chromatography.[7][8][9] Wiley.[10] (Foundational text on chiral recognition mechanisms).
Matthews, K. et al. (2020). "Synthesis and Chiral Resolution of 7-Membered Nitrogen Heterocycles." Journal of Organic Chemistry. (Contextual basis for azepane separation challenges). Link
Introduction: Deciphering Molecular Structure Through Vibrations
An In-Depth Technical Guide to the Infrared Spectroscopy of Fluorinated Hydroxyazepanes Infrared (IR) spectroscopy is a cornerstone analytical technique in modern chemistry, providing invaluable insights into the molecul...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Infrared Spectroscopy of Fluorinated Hydroxyazepanes
Infrared (IR) spectroscopy is a cornerstone analytical technique in modern chemistry, providing invaluable insights into the molecular structure of compounds. The technique is predicated on the principle that molecular bonds are not static; they vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, such as stretching and bending.[1] This absorption pattern generates a unique spectral fingerprint, allowing researchers to identify the functional groups present within a molecule.[2]
This guide offers a comparative analysis of the IR spectra of hydroxyazepanes and their fluorinated analogues. We will explore the characteristic absorption bands of the parent scaffold and delve into the significant spectral shifts induced by fluorination—a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties. The discussion is grounded in the fundamental principles of molecular vibrations, inductive effects, and hydrogen bonding, providing a robust framework for spectral interpretation.
The Azepane Scaffold: Foundational IR Signatures
To understand the impact of fluorination, we must first establish the baseline IR characteristics of the parent hydroxyazepane structure. The key functional groups are the hydroxyl group (-OH) and the azepane ring, which contains C-H, C-N, and potentially N-H bonds.
O-H Stretching: The hydroxyl group gives rise to one of the most recognizable bands in an IR spectrum. In a condensed phase (solid or liquid), where molecules can interact, the O-H stretching vibration is dominated by hydrogen bonding. This results in a strong, characteristically broad absorption band typically found in the 3200–3550 cm⁻¹ region.[3] The breadth of the peak is due to the diverse population of hydrogen-bonded states (dimers, trimers, polymers) present in the sample at any given moment. In contrast, a "free" hydroxyl group, observed in a very dilute solution with a non-polar solvent, would produce a sharp, weaker peak around 3600 cm⁻¹.[3]
N-H Stretching: For secondary azepanes (where the nitrogen is bonded to one hydrogen), the N-H stretching vibration appears in a similar region to the O-H stretch, from 3300–3500 cm⁻¹ . However, the N-H band is typically less intense and sharper than the O-H band. For tertiary azepanes, this peak will be absent.
C-H Stretching: The aliphatic C-H bonds of the azepane ring produce strong, sharp absorption bands in the 2850–2960 cm⁻¹ region. These peaks are reliable indicators of the saturated hydrocarbon backbone.[4]
Fingerprint Region (C-N and C-C vibrations): The region below 1500 cm⁻¹ is known as the fingerprint region because it contains a complex array of bending and stretching vibrations unique to the molecule as a whole. Within this region, the C-N stretching vibration can typically be found between 1020–1250 cm⁻¹ , though its assignment can be complicated by overlapping peaks.[3]
The Impact of Fluorination: A Tale of Two Effects
Introducing fluorine into the hydroxyazepane structure profoundly alters its IR spectrum. This is primarily due to two factors: the direct vibration of the newly introduced C-F bond(s) and the powerful electron-withdrawing inductive effect of the fluorine atom(s).
The Emergence of the C-F Stretching Band
The carbon-fluorine bond is the most polarized single bond in organic chemistry and is exceptionally strong.[5] Its stretching vibration gives rise to one of the most intense absorption bands in the IR spectrum.
Diagnostic Signature: The C-F stretching band appears in the 1000–1400 cm⁻¹ region.[5][6] Its high intensity is a direct result of the large change in dipole moment that occurs during the vibration. This makes the C-F band a powerful diagnostic tool for confirming the successful fluorination of a molecule.
Sensitivity to Environment: The exact position and number of C-F bands are highly sensitive to the local molecular environment.[5]
Monofluorinated compounds typically exhibit a single, strong band between 1000 and 1110 cm⁻¹ .[5]
Polyfluorinated compounds (e.g., -CF₂ or -CF₃ groups) will display multiple strong bands due to symmetric and asymmetric stretching modes, often appearing at higher frequencies within the 1100-1400 cm⁻¹ range.[7] These bands can be so intense that they may obscure other weaker signals in the fingerprint region.[5]
Inductive Effects on Neighboring Functional Groups
Fluorine is the most electronegative element, and it exerts a potent electron-withdrawing effect (-I) that propagates through the carbon skeleton. This electronic perturbation modifies the bond strengths and vibrational frequencies of adjacent functional groups, most notably the hydroxyl group.
Shift in O-H Stretching Frequency: The inductive withdrawal of electron density by fluorine alters the electronic character of the hydroxyl group. This has a direct impact on its hydrogen-bonding behavior. Studies on fluorinated alcohols have shown that ortho-fluorination can lead to a slight blue-shift (an increase of 3-10 cm⁻¹) in the O-H stretching frequency.[8] This shift indicates a change in the hydrogen bond donor acidity and conformational preferences of the hydroxyl group. The electron-withdrawing fluorine can increase the partial positive charge on the hydroxyl hydrogen, potentially strengthening its interaction with hydrogen bond acceptors. This strengthening of the hydrogen bond would typically lead to a redshift (shift to lower wavenumber); however, intramolecular interactions and steric effects can lead to the observed blueshift in certain conformations.[8] The band often remains broad, reflecting the continued presence of strong intermolecular hydrogen bonding.[9]
Comparative Summary: Hydroxyazepane vs. Fluorinated Hydroxyazepane
The following table summarizes the key expected differences in the IR spectra, providing a quick reference for researchers.
Vibrational Mode
Standard Hydroxyazepane (cm⁻¹)
Fluorinated Hydroxyazepane (cm⁻¹)
Rationale for Change
O-H Stretch (H-Bonded)
3200–3550 (Strong, Broad)
3200–3560 (Strong, Broad, Potentially Shifted)
Fluorine's inductive effect alters the acidity and H-bonding environment of the hydroxyl group, causing a subtle shift.[8]
N-H Stretch (Secondary)
3300–3500 (Medium, Sharp)
3300–3500 (Slight shifts possible)
Inductive effects are transmitted but the impact is generally less pronounced than on the O-H group.
C-H Stretch (Aliphatic)
2850–2960 (Strong)
2850–2970 (Strong)
Minor blueshift may occur due to inductive strengthening of C-H bonds adjacent to the fluorinated center.
C-N Stretch
1020–1250 (Medium-Weak)
1020–1250 (Often Obscured)
May be difficult to resolve due to the presence of the much stronger C-F absorption bands.[5]
C-F Stretch
N/A
1000–1400 (Very Strong)
Key diagnostic band(s) confirming fluorination. The position and multiplicity depend on the degree of fluorination.[5][6]
Visualizing the Comparison
To better illustrate the concepts, the following diagrams outline the key structural differences and the logical workflow for spectral analysis.
Caption: Key structural differences between the parent and fluorinated compounds.
Experimental Protocol: Acquiring High-Quality Spectra with ATR-FTIR
Attenuated Total Reflectance (ATR) is a widely used Fourier-Transform Infrared (FTIR) sampling technique that is ideal for analyzing solid and liquid samples with minimal preparation.[10] It provides high-quality, reproducible data, making it a trusted method in both research and quality control.[10][11]
Principle of Operation
In ATR, an infrared beam is directed into a crystal of high refractive index (e.g., diamond or germanium). The beam undergoes total internal reflection at the crystal surface, creating a shallow, standing "evanescent wave" that penetrates a few micrometers into the sample placed in intimate contact with the crystal.[2][10] The sample absorbs energy from this wave at its characteristic frequencies, and the attenuated beam is then directed to the detector.
Caption: Standard workflow for sample analysis using ATR-FTIR spectroscopy.
Step-by-Step Methodology
Instrument Preparation:
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.
Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., reagent-grade isopropanol) and a soft, lint-free tissue. Allow the solvent to fully evaporate. This step is critical to prevent cross-contamination.
Background Collection:
With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the instrumental and environmental (e.g., atmospheric H₂O and CO₂) absorbance, which will be automatically subtracted from the sample spectrum. A fresh background should be collected periodically, especially if ambient conditions change.
Sample Application:
Place a small amount of the fluorinated hydroxyazepane sample directly onto the center of the ATR crystal. For solids, enough powder to cover the crystal is sufficient. For liquids, one or two drops are adequate.
Pressure Application:
Lower the instrument's pressure arm until it makes firm and even contact with the sample. Applying consistent pressure is crucial for spectral reproducibility as it ensures intimate contact between the sample and the crystal surface.
Data Acquisition:
Initiate the sample scan. The software will collect the spectrum, co-add a set number of scans (typically 16 or 32) to improve the signal-to-noise ratio, and perform the background subtraction.
Post-Measurement Cleaning:
Retract the pressure arm and remove the sample. Clean the crystal surface meticulously as described in Step 1 to prepare for the next analysis.
Spectral Interpretation:
Analyze the resulting spectrum. Identify the broad O-H stretch, the aliphatic C-H stretches, and, most importantly, the strong, sharp absorption band(s) in the 1000–1400 cm⁻¹ region, which serve as definitive evidence of the C-F bond. Compare the peak positions to the data presented in the comparative table to confirm the structure.
References
Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Journal of the American Chemical Society.
Why does the IR spectrum of hydroxide stretching vibration weaken with increase in hydration? Physical Chemistry Chemical Physics.
Infrared Spectrometry.
The Use of ATR-FTIR Spectroscopy for Quantification of Adsorbed Compounds. Digital CSIC.
A Systematic Study of the Catalytic Decomposition Process of Ammonium Perchlorate and Its Decomposition Products Catalyzed by Copper and Copper Oxides. MDPI. [Link]
A Senior Application Scientist's Guide to Establishing a Reference Standard for Tert-butyl 4-fluoro-5-hydroxyazepane-1-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for a High-Fidelity Reference Standard Tert-butyl 4-fluoro-5-hydroxyazepane-1-carboxylate is a fluorinated heterocycl...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for a High-Fidelity Reference Standard
Tert-butyl 4-fluoro-5-hydroxyazepane-1-carboxylate is a fluorinated heterocyclic motif of significant interest in medicinal chemistry and drug discovery.[1] As a chiral building block, its stereochemistry and purity are paramount for the synthesis of specific, biologically active target molecules. The reliability and reproducibility of any research involving this compound are directly contingent on the quality of the reference standard used for its identification, quantification, and impurity profiling.
A reference standard is not merely a "pure" sample; it is a substance of established purity and identity, rigorously characterized to be fit for its intended analytical purpose. Its qualification is the foundation upon which all subsequent quantitative measurements are built. This guide provides a comparative framework and detailed experimental protocols for establishing a reliable in-house reference standard for Tert-butyl 4-fluoro-5-hydroxyazepane-1-carboxylate, ensuring data integrity and scientific rigor.
Comparative Analysis: Certified Reference Material (CRM) vs. Research-Grade Material
In an ideal scenario, a Certified Reference Material (CRM) from a recognized national metrology institute or accredited vendor would be the primary choice. However, for novel or specialized compounds like Tert-butyl 4-fluoro-5-hydroxyazepane-1-carboxylate, a commercially available CRM may not exist. Researchers often must choose between different commercial grades or qualify a high-purity batch as an in-house secondary standard. The following table compares a hypothetical, ideal CRM with a high-quality "research-grade" material that requires in-house validation.
Feature
Certified Reference Material (CRM)
High-Purity Research-Grade Material
Justification & Scientific Insight
Purity (Assay)
Stated with an uncertainty value (e.g., 99.8% ± 0.1%). Characterized by ≥2 orthogonal methods (e.g., qNMR, mass balance).
Typically >95-97% as determined by a single method (e.g., HPLC or ¹H NMR).[2]
A CRM provides a metrologically traceable purity value with a statistical measure of its uncertainty, which is critical for assays that will be submitted to regulatory agencies. Research-grade purity is often sufficient for discovery but lacks the rigor for definitive quantification.
Identity Confirmation
Confirmed by ¹H NMR, ¹³C NMR, MS, IR. Full spectral data provided.
Comprehensive structural elucidation is non-negotiable. A CRM guarantees this, while a research-grade material requires the end-user to perform this confirmation.
May not be specified or guaranteed. Often sold as a specific stereoisomer based on the synthetic route.
Given the multiple chiral centers, assuming stereochemical purity is a significant risk. The biological activity of enantiomers can differ dramatically.[5]
Impurity Profile
Known impurities are identified, and their levels are quantified.
Impurities are often unspecified or only noted as a percentage of "total impurities" by HPLC.
A CRM provides a detailed impurity profile, allowing the researcher to track and quantify specific process-related impurities or degradants in their own reactions.
Certificate of Analysis
Comprehensive document detailing all characterization methods, results, uncertainty budgets, and traceability statements.
Basic CoA with lot number, appearance, and primary purity/identity data.
The CoA for a CRM is an exhaustive document that provides the foundation for its "certified" status.
Traceability
Purity value is traceable to SI units through an unbroken chain of comparisons (e.g., to NIST standards).
No traceability to national or international standards.
Traceability is the cornerstone of a CRM, ensuring that measurements are accurate, comparable across different labs, and legally defensible.
Workflow for In-House Qualification of a Reference Standard
When a CRM is unavailable, a candidate batch of Tert-butyl 4-fluoro-5-hydroxyazepane-1-carboxylate must undergo rigorous testing to be qualified as an in-house reference standard. The following workflow outlines the necessary logical steps, emphasizing the use of orthogonal (scientifically independent) analytical techniques to ensure a comprehensive and reliable characterization.
Caption: Workflow for qualifying an in-house reference standard.
Detailed Experimental Protocols
The following protocols are designed to be self-validating. The causality behind each step is explained to provide a deeper understanding of the analytical process.
Protocol 1: Identity and Purity Assessment by HPLC-UV/MS
Scientific Rationale: Reversed-phase HPLC is the workhorse of pharmaceutical analysis, separating compounds based on their hydrophobicity.[6][7] It provides an excellent initial assessment of purity and the number of components in the sample. Coupling with Mass Spectrometry (MS) provides unambiguous confirmation of the molecular weight of the main peak and any major impurities.
Methodology:
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size). A C18 phase provides good retention for this moderately polar molecule.
Mobile Phase A: 0.1% Formic Acid in Water. The acidifier improves peak shape and ionization efficiency for MS.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 3 minutes, and re-equilibrate for 5 minutes. A broad gradient is essential for detecting both polar and non-polar impurities.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C. Temperature control ensures reproducible retention times.
Injection Volume: 5 µL.
Sample Preparation: Accurately weigh ~1 mg of the standard and dissolve in 1 mL of 50:50 Water:Acetonitrile.
Detection:
UV/DAD at 210 nm (detects the carbamate chromophore).
Positive Ion Electrospray Mass Spectrometry (ESI+), scanning for the protonated molecule [M+H]⁺.
Protocol 2: Structural Confirmation by ¹H and ¹⁹F NMR Spectroscopy
Scientific Rationale: NMR spectroscopy is the most powerful tool for unambiguous structural elucidation. ¹H NMR provides information on the number, connectivity, and chemical environment of protons. For a fluorinated compound, ¹⁹F NMR is crucial; it provides a clean spectrum with a single peak for the fluorine atom, confirming its presence and providing a sensitive handle for purity assessment.[8]
Personal protective equipment for handling Tert-butyl 4-fluoro-5-hydroxyazepane-1-carboxylate
Executive Summary: Immediate Action Plan Tert-butyl 4-fluoro-5-hydroxyazepane-1-carboxylate is a specialized fluorinated heterocycle used primarily as a scaffold in medicinal chemistry (e.g., protease inhibitors). Due to...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: Immediate Action Plan
Tert-butyl 4-fluoro-5-hydroxyazepane-1-carboxylate is a specialized fluorinated heterocycle used primarily as a scaffold in medicinal chemistry (e.g., protease inhibitors). Due to the presence of the fluorine atom and the lipophilic Boc-protecting group, this compound possesses enhanced membrane permeability potential compared to its non-fluorinated analogs.
Critical Safety Directive: Treat this substance as "Not Fully Characterized" with high potential for dermal absorption and respiratory irritation.
ANSI Z87.1 compliant; Face shield required if >5g or in solution.
Respiratory
Engineering Control
Handle exclusively in a certified Fume Hood.
Body
Full Coverage
Lab coat (cotton/poly) + closed-toe shoes + long trousers.
Hazard Identification & Mechanistic Causality
To understand the safety requirements, we must analyze the molecule's structural components. We do not rely on generic safety data; we look at the chemotype.
A. The Fluorine Effect (C-F Bond)
Mechanism: The introduction of fluorine at the C4 position lowers the pKa of neighboring protons and, crucially, increases the compound's lipophilicity (LogP).
Safety Implication: Fluorinated organic molecules penetrate the stratum corneum (outer skin layer) more efficiently than their hydrogenated counterparts. Standard "splash protection" is insufficient; permeation breakthrough times for gloves may be reduced.
B. The Boc-Protecting Group (Tert-butoxycarbonyl)[1][2]
Mechanism: The Boc group adds significant steric bulk and hydrophobicity. While generally stable, it is thermally sensitive (>150°C) and acid-sensitive.
Safety Implication: In the event of accidental contact with strong acids (e.g., TFA, HCl used in subsequent steps), the compound will decompose rapidly, releasing isobutylene gas and CO₂ , potentially causing pressure buildup or aerosolization of the amine salt.
C. The Azepane Ring (7-Membered Amine)
Mechanism: Cyclic secondary amines can exhibit biological activity on the Central Nervous System (CNS).
Safety Implication: Until specific toxicological data proves otherwise, assume the compound acts as a CNS depressant or stimulant upon systemic absorption.
PPE Selection Matrix
This matrix is designed to be self-validating: the risk level dictates the barrier type.
Goal: Minimize static charge and aerosolization of the fluorinated solid.
Preparation:
Place an antistatic gun or ionizer inside the fume hood. Fluorinated Boc-protected amines are prone to static cling.
Pre-weigh the receiving vessel (tare) to avoid returning excess material to the stock bottle.
The Transfer:
Use a disposable antistatic spatula.
Do not pour from the bottle. Transfer small amounts to a secondary weighing boat.
Why? Pouring creates turbulent air displacement, ejecting micro-particles of the potent compound into the hood's airfoil.
Decontamination:
Wipe the exterior of the stock bottle with a Kimwipe dampened in Ethanol before returning to storage.
Dispose of the Kimwipe as Solid Hazardous Waste .
Protocol B: Handling Spills (Solid)
Isolate: Close the hood sash immediately to prevent draft from spreading the powder.
Cover: Gently cover the spill with a solvent-dampened paper towel (DCM or Acetone) to prevent dust generation.
Collect: Wipe inward from the periphery to the center.
Disposal: Place all cleanup materials into a dedicated bag labeled "Fluorinated Organic Waste."
Decision Logic for PPE Selection
The following diagram illustrates the decision-making process for selecting the correct PPE based on the state of the chemical and the operation being performed.
Caption: Decision matrix for selecting PPE based on physical state, scale, and chemical environment.
Waste Disposal & Deactivation
Proper disposal is critical due to the halogen content (Fluorine).
Waste Stream
Classification
Protocol
Solid Waste
Hazardous Chemical Solid
Collect in double-bagged polyethylene. Label: "Fluorinated Organic Solid."
Liquid Waste
Halogenated Organic
DO NOT mix with non-halogenated solvents.[1] The C-F bond requires high-temperature incineration. Segregate into the "Halogenated" carboy.
Sharps
Contaminated Sharps
Needles/syringes used with this compound must go into a rigid sharps container, never trash.
Why Segregate Halogenated Waste?
Fluorinated compounds, when incinerated at standard temperatures, can produce hydrofluoric acid (HF) in the flue gas. Specialized incineration facilities (high temperature with scrubbers) are required to process "Halogenated Waste" streams (Waste Code F001/F002 equivalent logic) [1].
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R.
American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories.
PubChem. (2023). Compound Summary for Tert-butyl 4-fluoro-5-hydroxyazepane-1-carboxylate. National Library of Medicine. (Note: Used for structural verification and general physicochemical property inference).